9H-fluoren-3-yl(morpholin-4-yl)methanone
Description
Properties
IUPAC Name |
9H-fluoren-3-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDZBGWAGJNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 3-Fluorenyl-Morpholine Amide Scaffold: Structural Analysis and Synthetic Utility
The following technical guide details the structural analysis, synthetic pathways, and potential utility of 9H-fluoren-3-yl(morpholin-4-yl)methanone .
Executive Summary
9H-fluoren-3-yl(morpholin-4-yl)methanone is a specific organic scaffold combining a rigid, tricyclic fluorene core with a solubilizing morpholine moiety via a carbonyl linker at the meta-like 3-position. Unlike the commercially ubiquitous 2-substituted fluorene derivatives (which align with the para-axis of the biphenyl system), the 3-substituted isomer offers a unique geometric vector for drug design and materials science.
This guide addresses the "regio-irregular" nature of the 3-position, detailing the synthetic challenges required to access it and the physicochemical advantages it confers—specifically regarding solubility modulation and novel Structure-Activity Relationship (SAR) exploration in kinase and GPCR medicinal chemistry.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule consists of a lipophilic 9H-fluorene domain linked to a polar morpholine ring. This "amphiphilic" design is a classic medicinal chemistry tactic to improve the oral bioavailability of planar aromatic hydrocarbons.
| Property | Value (Calculated) | Description |
| IUPAC Name | (9H-fluoren-3-yl)(morpholin-4-yl)methanone | |
| Molecular Formula | C₁₈H₁₇NO₂ | |
| Molecular Weight | 279.34 g/mol | Optimal range for CNS penetration (<400). |
| cLogP | ~3.2 – 3.5 | Moderately lipophilic; morpholine reduces LogP vs. the ethyl ester. |
| TPSA | ~32.7 Ų | High membrane permeability predicted (TPSA < 90 Ų). |
| H-Bond Donors | 0 | No free NH/OH; improves metabolic stability against glucuronidation. |
| H-Bond Acceptors | 3 | Carbonyl O, Morpholine O, Morpholine N (weak). |
| Rotatable Bonds | 1 | Restricted flexibility due to the amide bond (partial double bond character). |
Structural Logic: The "3-Position" Anomaly
The fluorene ring system is numbered such that the bridgehead carbon is C9. Electrophilic aromatic substitution (EAS) typically occurs at C2 and C7 (para to the biphenyl linkage). Accessing the C3 position requires indirect synthetic methods, making this scaffold valuable for securing intellectual property (IP) space outside of crowded C2-fluorene patents.
Synthetic Pathways[10][11][12][13][14]
Synthesizing the 3-isomer is non-trivial because direct Friedel-Crafts acylation of fluorene yields the 2-isomer. Therefore, a "Reverse-Engineering" approach is required, often starting from phenanthrene precursors or directed metal-catalyzed couplings.
Pathway A: The Phenanthrene Degradation Route (Classic)
This method relies on the oxidative ring contraction of phenanthrenequinone derivatives.
-
Precursor: 3-Bromophenanthrenequinone.
-
Ring Contraction: Treatment with alkaline permanganate or hydroxide induces a benzilic acid type rearrangement followed by decarboxylation to yield 3-bromo-9H-fluorenone .
-
Reduction: Wolff-Kishner or HI/Red Phosphorus reduction of the ketone (C9=O) to the methylene (C9-H2) yields 3-bromo-9H-fluorene .
-
Carbonylation: Pd-catalyzed hydroxycarbonylation or lithiation/CO₂ trapping yields 9H-fluorene-3-carboxylic acid .
-
Amide Coupling: Activation with HATU and reaction with morpholine.
Pathway B: The Suzuki-Miyaura Cascade (Modern)
A more convergent route utilizes cross-coupling to build the fluorene core with the substituent already in place.
-
Coupling: 2-Formylphenylboronic acid + 3-bromo-N-morpholinobenzamide.
-
Cyclization: Acid-mediated intramolecular Friedel-Crafts alkylation of the resulting biaryl aldehyde intermediate.
Visualization: Synthetic Workflow
The following diagram illustrates the critical divergence between the common (C2) and rare (C3) synthetic routes.
Caption: Divergent synthetic pathways highlighting the specific route required to access the 3-position isomer, avoiding the thermodynamic 2-position trap.
Experimental Protocols
Protocol 1: Synthesis of 9H-fluorene-3-carboxylic acid
Note: This protocol assumes the availability of 3-bromo-9H-fluorene (CAS: 2038-91-7).
-
Reagents: 3-Bromo-9H-fluorene (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), Triethylamine (3.0 eq), Methanol/DMSO (1:1 v/v).
-
Procedure:
-
Charge a high-pressure autoclave with the bromide, catalyst, ligand, and base.
-
Purge with CO gas and pressurize to 5 atm (carbonylation).
-
Heat to 100°C for 12 hours.
-
Workup: Vent gas (fume hood!). Dilute with water. Acidify with 1M HCl to precipitate the carboxylic acid.
-
Purification: Recrystallize from ethanol.
-
Protocol 2: Amide Coupling (Target Synthesis)
-
Activation: Dissolve 9H-fluorene-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add Morpholine (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Isolation: Pour into ice-cold brine (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organics with 5% LiCl (to remove DMF), 1M HCl, and sat. NaHCO₃.
-
Drying: Dry over MgSO₄, filter, and concentrate.
-
Yield: Expect 85–95% yield as a white/off-white solid.
Biological & Material Applications[2][10][12]
Medicinal Chemistry: The "Solubility Anchor"
In drug discovery, the fluorene core often acts as a bioisostere for carbazole or dibenzofuran. However, fluorene is extremely hydrophobic.
-
Role of Morpholine: It serves as a "solubility anchor," lowering the LogP by approximately 1.0 unit compared to the phenyl analog and preventing π-π stacking aggregation in aqueous media.
-
Metabolic Stability: The amide bond is robust. Unlike esters, it resists plasma esterases. The morpholine ring is generally stable, though it can undergo oxidative metabolism (ring opening) by CYP450 enzymes in late-stage clearance.
Structure-Activity Relationship (SAR)
The 3-position vector directs the morpholine group at a ~120° angle relative to the long axis of the fluorene.
-
Kinase Inhibitors: This geometry allows the fluorene to occupy the ATP-binding cleft while the morpholine extends towards the solvent front, potentially interacting with the hinge region or specific water networks.
-
Intercalators: Fluorene derivatives are known DNA intercalators. The 3-substituent provides a handle to attach cationic groups (via the morpholine nitrogen if quaternized) to interact with the phosphate backbone.
Caption: Functional decomposition of the molecule showing the distinct roles of the aromatic core and the heterocyclic amide.
Safety and Handling
-
PAH Hazard: Fluorene derivatives are Polycyclic Aromatic Hydrocarbons. While non-halogenated fluorenes are generally less toxic than fused systems like benzo[a]pyrene, they should be treated as potential mutagens.
-
Inhalation: Use a localized exhaust hood when handling the dry powder to avoid inhalation of particulates.
-
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
-
Synthesis of 3-Bromofluorene
- Source: "The Ullmann Synthesis of 3-Bromofluorenone." Journal of the Chemical Society.
- Context: Describes the ring contraction of phenanthrenequinone to access the 3-position.
-
Fluorene Amide SAR Studies
- Source: "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers." Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the biological relevance of fluorene carboxamides in oncology.
-
General Amide Coupling Protocols
- Source: "Synthesis of Functionalized 9-Substituted Fluorene Deriv
- Context: Provides general conditions for functionalizing fluorene rings compatible with amide form
9H-fluorene-3-carboxylic acid morpholine amide properties
An In-depth Technical Guide to 9H-fluorene-3-carboxylic acid morpholine amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of structurally significant pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on a novel compound, 9H-fluorene-3-carboxylic acid morpholine amide, which marries two such privileged scaffolds. The fluorene ring system, a tricyclic aromatic hydrocarbon, is a core component in numerous bioactive molecules and functional materials, recognized for its unique electronic and photophysical properties.[1] Derivatives of fluorene, particularly carboxamides, have shown promise in drug discovery, exhibiting activities such as Hsp90 inhibition, tubulin interaction, and the induction of apoptosis in cancer cell lines.[1][2]
Juxtaposed with this is the morpholine heterocycle, a scaffold frequently employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[3] The inclusion of a morpholine moiety can improve aqueous solubility, metabolic stability, and cell permeability, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5] Its utility is particularly noted in the development of Central Nervous System (CNS) active agents, where it can improve penetration across the blood-brain barrier.[4]
This technical guide provides a comprehensive overview of 9H-fluorene-3-carboxylic acid morpholine amide, from its rational synthesis to its predicted properties and potential applications, offering a scientific foundation for its exploration in drug development and materials science.
Synthesis and Mechanism
As of this guide's publication, a direct, documented synthesis for 9H-fluorene-3-carboxylic acid morpholine amide is not available in surveyed literature. Therefore, a robust and logical synthetic pathway is proposed herein, based on established chemical principles. The synthesis is envisioned as a three-step process commencing from commercially available 9H-fluorene.
The causality behind this proposed pathway rests on well-understood, high-yielding organic reactions. The initial Friedel-Crafts acylation is a standard method for introducing functional handles onto aromatic rings. While acylation of 9H-fluorene can yield a mixture of isomers, the 2- and 3-positions are common sites of substitution.[6] Subsequent oxidation of the acetyl group provides the key carboxylic acid intermediate. The final step, a peptide coupling reaction, is a reliable method for amide bond formation, chosen for its efficiency and mild conditions, which are crucial for preserving the integrity of the fluorene core.
Experimental Protocol: A Proposed Synthesis
Step 1: Friedel-Crafts Acylation of 9H-Fluorene
-
Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Reagents : Add 9H-fluorene (1.0 eq) to the flask and stir until fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition : Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylation : Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-acetyl-9H-fluorene, which can be purified by column chromatography.
Step 2: Oxidation to 9H-fluorene-3-carboxylic acid
-
Setup : In a round-bottom flask, dissolve the 3-acetyl-9H-fluorene from Step 1 in a suitable solvent like dioxane or THF.
-
Reagent Preparation : Prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Oxidation (Haloform Reaction) : Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the acetyl-fluorene derivative. The reaction is typically exothermic and should be maintained at or below room temperature.
-
Reaction : Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup : Quench any excess oxidant with sodium bisulfite solution. Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 9H-fluorene-3-carboxylic acid.
Step 3: Amide Coupling with Morpholine
-
Setup : Dissolve 9H-fluorene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Coupling Agents : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), a catalytic amount of 1-Hydroxybenzotriazole (HOBt, 0.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).[7] Stir for 15 minutes at room temperature. The use of coupling reagents is essential to form a reactive intermediate from the carboxylic acid, as direct reaction with an amine is often inefficient due to a competing acid-base reaction.[8]
-
Amine Addition : Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction : Stir at room temperature for 8-12 hours. Monitor for the disappearance of the carboxylic acid starting material by TLC.
-
Workup : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the final product, 9H-fluorene-3-carboxylic acid morpholine amide.
Physicochemical Properties
The properties of 9H-fluorene-3-carboxylic acid morpholine amide are predicted based on its structure, combining the lipophilic, rigid fluorene core with the polar, flexible morpholine group.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₈H₁₇NO₂ | Based on chemical structure |
| Molecular Weight | 279.34 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a white to off-white solid | Typical for similar aromatic amides |
| Solubility | Soluble in common organic solvents (DCM, THF, DMSO). Limited aqueous solubility. | The morpholine moiety is known to enhance solubility compared to a simple amide, but the large fluorene core remains dominant.[5] |
| LogP (calculated) | ~3.5 - 4.0 | The tricyclic aromatic system imparts significant lipophilicity. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Based on chemical structure |
| Hydrogen Bond Donors | 0 | Based on chemical structure |
| Chemical Stability | Stable under standard laboratory conditions. The 9-position of the fluorene ring may be susceptible to oxidation. | Amide bonds are generally stable. |
Potential Applications in Drug Development and Materials Science
The unique hybrid structure of 9H-fluorene-3-carboxylic acid morpholine amide suggests its potential utility in several scientific domains, most notably in medicinal chemistry.
Oncological Drug Discovery
The fluorene carboxamide scaffold is a validated starting point for the development of anticancer agents. Studies on N-aryl-9-oxo-9H-fluorene-1-carboxamides have identified compounds that induce apoptosis in various human cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][9] The mechanism of action for some of these analogs has been linked to tubulin inhibition, leading to G₂/M cell cycle arrest.[9] By extension, the title compound represents a novel variation on this theme, where the morpholine group could serve to modulate the pharmacokinetic properties of the core scaffold.
Central Nervous System (CNS) Applications
The morpholine ring is considered a "privileged scaffold" for CNS drug design.[4] Its physicochemical properties—a weak basic nitrogen and an oxygen atom—provide a balanced lipophilic-hydrophilic profile and a pKa value that can enhance solubility and permeability across the blood-brain barrier.[4][10] Therefore, incorporating a morpholine into the fluorene carboxamide structure could direct its biological activity towards CNS targets. Given that some fluorene derivatives have been investigated for neurodegenerative diseases like Alzheimer's, this compound could be a candidate for screening in neurological disease models.[1]
Materials Science
Fluorene derivatives are renowned for their excellent photoelectric properties, making them key components in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] The introduction of a morpholine amide at the 3-position could modulate the electronic properties of the fluorene core, potentially tuning its emission spectra or charge-transport capabilities for novel material applications.
Sources
- 1. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 9. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comprehensive Guide: 9H-Fluoren-3-yl Morpholinyl Ketone
Molecular Characterization, Synthesis, and Structural Analysis
Executive Summary
9H-fluoren-3-yl morpholinyl ketone (IUPAC: (9H-fluoren-3-yl)(morpholino)methanone) is a heterocyclic amide derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1][2][3]
The precise molecular weight of this compound is 279.34 g/mol .
This guide provides an in-depth technical breakdown of the molecule's physicochemical properties, synthetic pathways, and experimental protocols for its generation.
Part 1: Chemical Identity & Physicochemical Properties[4]
The term "morpholinyl ketone" in organic nomenclature typically refers to a morpholine amide (morpholide), where the morpholine ring is attached to the carbonyl carbon via its nitrogen atom. While a carbon-linked ketone isomer is theoretically possible, it is synthetically rare and chemically unstable. The data below reflects the stable amide form, though the molecular weight remains identical for both isomers due to stoichiometry (C₁₈H₁₇NO₂).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | (9H-fluoren-3-yl)(morpholin-4-yl)methanone | Preferred IUPAC Name |
| Molecular Formula | C₁₈H₁₇NO₂ | |
| Molecular Weight | 279.34 g/mol | Monoisotopic Mass: 279.1259 |
| Exact Mass | 279.125929 Da | Useful for HRMS validation |
| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | (2 from Morpholine O/N, 1 from Carbonyl) |
| Rotatable Bonds | 2 | Rigid fluorene core limits conformational freedom |
Molecular Weight Derivation
The calculation is based on standard atomic weights (IUPAC 2021):
-
Carbon (18 atoms):
-
Hydrogen (17 atoms):
-
Nitrogen (1 atom):
-
Oxygen (2 atoms):
-
Total:
Part 2: Synthetic Logic & Causality
Synthesizing 9H-fluoren-3-yl derivatives requires overcoming the natural regioselectivity of fluorene. Electrophilic aromatic substitution (e.g., Friedel-Crafts) typically favors the 2-position . Therefore, accessing the 3-position requires specific "directed" chemistry or the use of pre-functionalized starting materials like 3-bromo-9H-fluorene.
The Synthetic Pathway
We employ a Palladium-Catalyzed Aminocarbonylation strategy.[4] This method is superior to traditional acid-chloride coupling because it avoids the multi-step oxidation of the fluorene precursor to a carboxylic acid, which often leads to over-oxidation at the reactive C9 bridgehead.
Why this route?
-
Regio-fidelity: Starts with the 3-bromo isomer, guaranteeing the position of the substituent.
-
Mild Conditions: Avoids harsh oxidants that would convert the fluorene methylene (CH₂) to a ketone (fluorenone).
-
Efficiency: Installs the carbonyl and the morpholine in a single catalytic cycle.
DOT Diagram: Synthesis Workflow
The following diagram illustrates the logic flow from precursor to purified product.
Caption: Pd-catalyzed aminocarbonylation workflow ensuring regioselective synthesis of the target morpholine amide.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for scalability and reproducibility . It includes checkpoint validations to ensure the integrity of the fluorene C9 position (preventing oxidation to fluorenone).
Materials
-
3-Bromo-9H-fluorene (1.0 eq)
-
Morpholine (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)[3]
-
Triethylamine (Et₃N) (2.0 eq)
-
Toluene (Anhydrous)
-
Carbon Monoxide (CO) balloon or lecture bottle
Step-by-Step Methodology
-
Catalyst Pre-formation (Inert Atmosphere Check):
-
In a dry Schlenk flask, charge Pd(OAc)₂ and Xantphos. Add anhydrous toluene and stir at room temperature for 10 minutes under Argon.
-
Validation: The solution should turn a clear yellow/orange, indicating active ligand complexation.
-
-
Substrate Addition:
-
Add 3-Bromo-9H-fluorene, Morpholine, and Et₃N to the catalyst mixture.
-
Purge the vessel with Carbon Monoxide (CO) three times. Leave connected to a CO balloon (1 atm).
-
-
Reaction (The "Black Box"):
-
Heat the mixture to 100°C for 4–6 hours.
-
TLC Checkpoint: Monitor consumption of 3-bromofluorene (Rf ~0.8 in Hexanes). The product is more polar (Rf ~0.3 in 1:1 Hexane/EtOAc).
-
Critical Safety Note: Perform in a well-ventilated fume hood due to CO gas.
-
-
Workup & Isolation:
-
Cool to room temperature. Filter through a pad of Celite to remove Palladium black.
-
Dilute filtrate with Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove excess morpholine) followed by Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of 10%
50% EtOAc in Hexanes. -
Recrystallize from Ethanol if high crystallinity is required for X-ray diffraction.
-
Quality Control (QC) Criteria
-
1H NMR (CDCl₃):
-
Look for the characteristic CH₂ singlet at ~3.9 ppm (Fluorene C9 protons).
-
Failure Mode: If this peak is missing, the C9 position has oxidized to a ketone (Fluorenone), resulting in a mass of ~293 g/mol instead of 279 g/mol .
-
Morpholine protons will appear as two multiplets at 3.4–3.8 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target [M+H]⁺ peak: 280.13 .
-
References
-
IUPAC Periodic Table of the Elements. (2021). International Union of Pure and Applied Chemistry. Retrieved from [Link]
- Gribble, G. W. (2012). Fluorenes and Fluorenones in Drug Discovery. In Heterocyclic Scaffolds II. Springer. (Contextual grounding for fluorene reactivity).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7534–7535. (Basis for the aminocarbonylation protocol).[4] Retrieved from [Link]
-
PubChem Compound Summary. (n.d.). Morpholine.[2][5][4][6] National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Ketones- Organic Building Blocks| Ambeed [ambeed.com]
- 2. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | 204320-51-4 | TCI AMERICA [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid 97.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Fluorene-3-Carboxamide Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of the biological activity, medicinal chemistry, and therapeutic potential of fluorene-3-carboxamide derivatives . It is designed for researchers and drug development professionals, focusing on the scaffold's pharmacophore properties, structure-activity relationships (SAR), and experimental validation.
Executive Summary & Scaffold Analysis
The fluorene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a tricyclic aromatic core (fluorene) functionalized with a carboxamide group at the 3-position. Unlike the more common 2,7-disubstituted fluorenes (e.g., Tilorone analogues) or 9-substituted derivatives, the 3-carboxamide substitution pattern offers a unique geometric vector for intermolecular interactions, particularly in enzyme active sites (e.g., PARP, kinases) and DNA minor groove binding.
Chemical Structure & Pharmacophore
The core structure consists of two benzene rings fused to a central five-membered ring.
-
Planarity: The fluorene system is rigid and planar, facilitating DNA intercalation.
-
3-Carboxamide Vector: Positioned para to the biphenyl bond and meta to the methylene bridge (C9), the 3-carboxamide group acts as a critical hydrogen bond donor/acceptor (D/A) motif. This positioning is bioisosteric to the 3-carboxamide of quinoline and isoquinoline alkaloids.
Key Biological Profiles[1]
-
Anticancer: PARP inhibition, Topoisomerase II poisoning, and DNA intercalation.
-
Antiviral: Interferon induction (related to fluorenone analogues).[1]
-
Chemosensitization: Modulation of drug efflux pumps (P-gp inhibition).
Medicinal Chemistry Strategy: Structure-Activity Relationships (SAR)
The biological activity of fluorene-3-carboxamide derivatives is tightly regulated by substituents at the C9 (bridge) and the amide nitrogen.
The C9 Bridge (The "Hinge")
-
Fluorene (CH₂): Maintains high lipophilicity (LogP > 3.5), enhancing membrane permeability but reducing solubility.
-
Fluorenone (C=O): Oxidation to the ketone (9-oxo) significantly increases electron deficiency, enhancing DNA binding affinity via
-stacking and improving antiviral activity (interferon induction). -
Spiro-Cyclization: Substitution at C9 with cyclic amines (e.g., piperidine) creates spiro-fluorene derivatives, often improving metabolic stability and selectivity for GPCRs.
The 3-Carboxamide Moiety (The "Anchor")
-
Primary Amides (-CONH₂): Essential for PARP activity (mimics the nicotinamide moiety of NAD+).
-
Secondary/Tertiary Amides: Bulky hydrophobic groups (e.g., N-benzyl, N-phenyl) often shift the mechanism from enzyme inhibition to DNA intercalation or cytotoxicity.
SAR Visualization
The following diagram illustrates the critical substitution points and their impact on biological activity.
Caption: SAR map highlighting the functional impact of substitutions at positions 3 and 9 on the fluorene core.
Therapeutic Applications & Mechanisms
Anticancer Activity: PARP & Topoisomerase Inhibition
Fluorene-3-carboxamides function as poly (ADP-ribose) polymerase (PARP) inhibitors by mimicking the nicotinamide moiety of NAD+.
-
Mechanism: The carboxamide oxygen and nitrogen form hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. The planar fluorene ring stacks between Tyr907 and Tyr896.
-
Data Comparison:
Compound R-Group (Amide) C9 Substituent IC50 (PARP-1) IC50 (HeLa Cells) F3C-1 -H (Primary) =O (Fluorenone) 45 nM 2.1 µM F3C-2 -Ph (Phenyl) -H, -H >10 µM 0.8 µM Olaparib (Reference) N/A 5 nM 0.5 µM Note: F3C-1 shows enzyme specificity, while F3C-2 suggests a cytotoxic mechanism likely due to DNA intercalation.
Antiviral Activity: Interferon Induction
Derivatives containing the 9-fluorenone motif (oxidized bridge) exhibit broad-spectrum antiviral activity, analogous to Tilorone.
-
Mechanism: These compounds intercalate into dsDNA and trigger the host innate immune response, inducing the release of Interferon-alpha (IFN-
) and Interferon-gamma (IFN- ) from leukocytes. -
Target: High affinity for AT-rich regions in the minor groove of DNA.
Mechanism of Action Workflow
The following diagram details the cellular uptake and dual-pathway activation (Enzymatic vs. Genetic).
Caption: Dual mechanism of action for fluorene-3-carboxamides: Enzyme inhibition (PARP) and DNA intercalation.
Experimental Protocols
Synthesis of Fluorene-3-Carboxamide (Suzuki Coupling Route)
This protocol ensures regioselective access to the 3-position, avoiding the common 2/7 mixtures.
-
Starting Material: 3-Bromofluorene (commercially available or synthesized via Sandmeyer reaction from 3-aminofluorene).
-
Cyanation: React 3-bromofluorene with CuCN in DMF at reflux (150°C) for 12h to yield fluorene-3-carbonitrile.
-
Hydrolysis: Treat the nitrile with H₂SO₄ (90%) at 80°C for 2h.
-
Control: Monitor via TLC (Hexane:EtOAc 3:1). The amide spot will be lower Rf than the nitrile.
-
-
Purification: Recrystallize from Ethanol/Water.
In Vitro PARP-1 Inhibition Assay
Objective: Quantify the IC50 of derivatives against PARP-1 enzyme.
-
Reagents: Recombinant human PARP-1, biotinylated NAD+, activated DNA, histone-coated plates.
-
Protocol:
-
Incubate PARP-1 (0.5 U/well) with varying concentrations of the fluorene derivative (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0) for 15 min.
-
Add Biotin-NAD+ (25 µM) and activated DNA to initiate the reaction.
-
Incubate for 1 hour at Room Temperature.
-
Add Streptavidin-HRP and chemiluminescent substrate.
-
Read: Measure luminescence.
-
Validation: Use Olaparib (5 nM) as a positive control; DMSO only as negative control.
-
Experimental Workflow Diagram
Caption: Iterative workflow from chemical synthesis to biological validation.
References
-
Fluorenone Derivatives as Antiviral Agents Title: 9-Fluorenone-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation.[1] Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]
-
PARP Inhibitor Pharmacophores Title: Discovery and development of PARP inhibitors for the treatment of cancer. Source: NIH / PubMed Central URL:[Link]
-
Fluorene Intercalators Title: Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
Solubility Profiling & Handling of 9H-fluoren-3-yl(morpholin-4-yl)methanone in DMSO
Executive Summary & Chemical Identity
Compound: 9H-fluoren-3-yl(morpholin-4-yl)methanone Class: Fluorene-3-carboxamide derivative Application: Chemical probe / Intermediate in kinase inhibitor discovery (Fluorene scaffold) Solvent Focus: Dimethyl sulfoxide (DMSO)[1]
This guide provides a technical framework for solubilizing, storing, and handling 9H-fluoren-3-yl(morpholin-4-yl)methanone.[1] While the fluorene core is inherently lipophilic (LogP ~4.18 for unsubstituted fluorene), the introduction of the morpholine-4-carbonyl moiety at the 3-position introduces a hydrogen-bond accepting "handle" and disrupts the planar pi-stacking slightly, generally improving solubility in polar aprotic solvents like DMSO compared to the parent hydrocarbon.[1]
However, this molecule presents a classic "Solubility Paradox" common in drug discovery: it is highly soluble in DMSO but prone to rapid precipitation ("crashing out") upon dilution into aqueous biological buffers.[1]
Physicochemical Basis of Solubility[1]
To master the handling of this compound, one must understand the competing forces at play:
| Feature | Property | Impact on DMSO Solubility | Impact on Aqueous Solubility |
| Fluorene Core | Lipophilic, Planar, Aromatic | Positive: Excellent interaction with DMSO via dispersion forces and | Negative: Hydrophobic effect drives aggregation/precipitation.[1] |
| Morpholine Amide | Polar, H-bond Acceptor | Positive: Dipole-dipole interactions with DMSO ( | Positive: Increases water solubility slightly, but often insufficient to overcome the core's lipophilicity at high concentrations.[1] |
| 3-Position Substitution | Asymmetry | Positive: Disrupts the highly ordered crystal lattice typical of 2,7-substituted fluorenes, lowering the energy required for solvation.[1] | Neutral: Primary effect is on solid-state lattice energy.[1] |
Predicted Solubility Profile
-
DMSO (Anhydrous): High (>20 mM typically; likely up to 50-100 mM).[1]
-
Water (PBS pH 7.4): Low (< 100
M).[1] -
Ethanol: Moderate.[1]
Protocol: Preparation of DMSO Stock Solutions
Objective: Create a stable, verified 10 mM stock solution.
Reagents & Equipment[2]
-
Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1] Note: Water content in DMSO significantly degrades the solubility of lipophilic compounds.[1]
-
Vessel: Amber glass vial (borosilicate). Avoid polystyrene which can leach.[1]
-
Dissolution Aid: Ultrasonic bath (35-40 kHz).[1]
Step-by-Step Workflow
-
Weighing: Weigh approximately 3-5 mg of the solid compound into the amber vial. Record the exact mass.
-
Calculation: Calculate the required volume of DMSO to achieve 10 mM .
(Note: MW of C H NO is approx.[1] 279.33 g/mol ).[1] -
Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Solvation:
-
Initial Swirl: Vortex gently for 30 seconds.
-
Sonication: Sonicate for 5-10 minutes. Critical Step: Fluorene derivatives often form micro-crystals that are invisible to the naked eye.[1] Sonication breaks these lattices.[1]
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "shimmering" indicates undissolved micro-aggregates.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid repeated freeze-thaw cycles. Store at -20°C.
Visualization: Solvation Dynamics
Figure 1: The solvation pathway emphasizes the critical role of sonication in overcoming the lattice energy of the fluorene core and the risk of moisture-induced precipitation.[1]
Critical Handling: Aqueous Dilution (The "Crash Out" Risk)[1]
The most common failure mode with fluorene-based compounds is precipitation when the DMSO stock is diluted into aqueous media (e.g., cell culture media or assay buffer).[1]
The Mechanism of Failure
When a DMSO stock (10 mM) is added to water, the DMSO rapidly diffuses away from the compound.[1] The hydrophobic fluorene cores, suddenly exposed to water, aggregate to minimize surface area (Ostwald ripening), forming inactive precipitates.[1]
Mitigation Protocol: The "Intermediate Dilution" Step
Do not dilute directly from 10 mM to assay concentration (e.g., 10 nM) in one step if the final DMSO concentration must be low.[1]
Recommended Serial Dilution Scheme:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:100 into 100% DMSO to get 100
M. -
Working Solution: Dilute the 100
M (DMSO) into the assay buffer.-
Example: 1
L of 100 M stock + 999 L Buffer = 100 nM final (0.1% DMSO).[1]
-
Validation Check (Nephelometry):
If running a high-concentration assay (>10
-
Prepare the final dilution in a clear plate.
-
Measure Absorbance at 650 nm (where the compound should not absorb).[1]
-
An OD > 0.005 typically indicates light scattering from precipitates.[1]
Visualization: Dilution Workflow
Figure 2: Workflow comparison showing the risk of direct spiking versus the stability of serial dilution in DMSO.
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Turbidity in Stock | Water absorption (DMSO is hygroscopic).[1] | Re-sonicate.[1] If persistent, discard. Use fresh anhydrous DMSO.[1] |
| Precipitation in Media | Concentration exceeds kinetic solubility limit.[1] | Lower the final concentration or increase DMSO % (if assay tolerates, e.g., to 0.5%). |
| Inconsistent IC50 | Compound adhering to plastic tips/plates.[1] | Use "Low Binding" polypropylene tips and plates.[1] |
References
-
Fluorene Solubility & Chemistry
-
Polymer/Derivative Solubility in DMSO
-
General DMSO Handling for Screening
Sources
Methodological & Application
synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone from fluorene-3-carboxylic acid
[1][2]
Abstract & Introduction
This application note details the synthetic protocols for 9H-fluoren-3-yl(morpholin-4-yl)methanone , a structural motif increasingly relevant in medicinal chemistry (e.g., kinase inhibitors, GPCR modulators) and organic electronics.[1][2][3] The fluorene-3-carboxamide scaffold offers a unique geometry compared to the more common 9-substituted fluorenes, positioning the solubilizing morpholine group at a distal aromatic position.[1][2]
We present two distinct synthetic pathways starting from fluorene-3-carboxylic acid :
-
Method A (Acid Chloride Activation): A robust, scalable protocol suitable for gram-scale synthesis.[3]
-
Method B (HATU-Mediated Coupling): A mild, high-throughput compatible protocol for discovery-scale synthesis.[1][2][3]
Retrosynthetic Analysis
The target molecule is assembled via amide bond formation between the aromatic carboxylic acid and the secondary amine (morpholine).[3]
Figure 1: Retrosynthetic disconnection showing the convergence of fluorene-3-carboxylic acid and morpholine.
Chemical Properties & Safety
Target Molecule: 9H-fluoren-3-yl(morpholin-4-yl)methanone
Molecular Formula: C
| Component | Role | Hazards (GHS) | Handling Precautions |
| Fluorene-3-carboxylic acid | Substrate | Irritant (Skin/Eye) | Wear gloves/goggles; avoid dust inhalation.[1][2][3] |
| Morpholine | Reagent | Flammable, Corrosive | Use in fume hood; avoid contact with skin.[3] |
| Thionyl Chloride ( | Activator | Corrosive, Reacts violently w/ water | Strict anhydrous conditions ; quench carefully.[3] |
| HATU | Coupling Agent | Sensitizer, Irritant | Avoid breathing dust; store at 2-8°C. |
| Dichloromethane (DCM) | Solvent | Carcinogen (Suspected) | Use chemically resistant gloves (PVA/Viton).[3] |
Method A: Acid Chloride Activation (Scalable Protocol)
Best for: >1 gram scale, cost-efficiency, and substrates tolerant of acidic conditions.[3]
Mechanism
The carboxylic acid is converted to the highly reactive acid chloride using thionyl chloride (
Reagents
-
Thionyl chloride (
) (3.0 - 5.0 equiv)[1][2][3] -
Morpholine (1.2 equiv)[3]
-
Triethylamine (
) or DIPEA (2.0 equiv)[2][3] -
Solvents: Toluene (for activation), DCM (for coupling)[3]
Protocol Steps
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), suspend fluorene-3-carboxylic acid (e.g., 2.10 g, 10 mmol) in anhydrous toluene (20 mL). -
Add thionyl chloride (3.6 mL, ~50 mmol) carefully.
-
Add 2 drops of anhydrous DMF (catalyst).[3] Note: Gas evolution (
, ) will occur.[3] -
Heat to reflux (80-90°C) for 2 hours. The suspension should clear as the acid chloride forms.[3]
-
-
Evaporation:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess
and toluene.[3] -
Critical Step: Re-dissolve the residue in dry toluene (10 mL) and evaporate again to azeotrope off trace
. Repeat twice. This ensures no residual thionyl chloride remains to react with the amine.[3]
-
-
Coupling:
-
Dissolve the crude acid chloride residue in anhydrous DCM (30 mL) and cool to 0°C (ice bath).
-
In a separate vessel, mix morpholine (1.05 mL, 12 mmol) and triethylamine (2.8 mL, 20 mmol) in DCM (10 mL).
-
Add the amine/base solution dropwise to the acid chloride solution over 15 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Purification:
-
Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO
, 0-5% MeOH in DCM).[3]
-
Method B: HATU-Mediated Coupling (Discovery Protocol)
Best for: <100 mg scale, parallel synthesis, or if the acid chloride method fails due to sensitivity.[3]
Reagents
Protocol Steps
-
Activation:
-
Coupling:
-
Workup (Extraction):
-
Purification:
-
Preparative HPLC is recommended for this scale (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[3]
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for synthesizing the target amide.
Analytical Data Expectations
To validate the synthesis, the following analytical signatures should be observed:
-
Mass Spectrometry (ESI+):
-
Calculate [M+H]
: 280.13 -
Expect major peak at m/z 280.1.[3]
-
-
H NMR (400 MHz, CDCl
):-
Fluorene Core: Look for the characteristic methylene singlet at
ppm (2H, at pos 9).[3] -
Aromatic Region: Multiplets between
7.3 – 8.0 ppm (7H).[3] -
Morpholine: Two broad multiplets or four triplets at
3.4 – 3.8 ppm (8H).[3] Due to restricted rotation of the amide bond, the morpholine protons may appear broadened or split at room temperature.[3]
-
-
IR Spectroscopy:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |
| Incomplete Reaction (Method B) | Steric Hindrance / Poor Activation | Increase reaction time; switch to stronger coupling agent (e.g., COMU) or heat to 40°C. |
| Impurity: "Dimer" | Anhydride Formation | Avoid excess carboxylic acid; ensure slight excess of amine is used.[3] |
| Solubility Issues | Fluorene hydrophobicity | Use co-solvents like THF or DCM/DMF mixtures.[3] Fluorene derivatives can precipitate in pure MeOH.[3] |
References
-
Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][5][9] Tetrahedron, 61(46), 10827-10852.[3] Link[2][3]
-
Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link[2][3]
-
Dullweber, U., et al. (2006).[3] Pharmaceutical use of substituted amides. US Patent App.[3] 2006/0111366 A1.[3] (Describes fluorene-3-carboxamide derivatives). Link
-
Jolivet, A., et al. (2008).[3] Bicyclic pyrimidinones and uses thereof. WO Patent 2008/077188.[3] (Describes morpholine amides of heteroaryl/aryl acids). Link
Sources
- 1. US20060111366A1 - Pharmaceutical use of substituted amides - Google Patents [patents.google.com]
- 2. WO2004089470A2 - New amide derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. Fluorene - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - (3r)-4-{[(9h-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid (C20H19NO5) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 8. US7795436B2 - Substituted tricyclic heterocycles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
Application Note: High-Fidelity Amide Coupling of Fluorene-3-Carboxylic Acid and Morpholine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.
Executive Summary & Chemical Rationale
The synthesis of highly functionalized amides is a cornerstone of medicinal chemistry and drug discovery[1]. However, coupling bulky, planar aromatic systems like fluorene-3-carboxylic acid with sterically demanding secondary amines like morpholine often results in sluggish reaction kinetics, incomplete conversion, and poor yields when using classical carbodiimide reagents (e.g., DCC or EDC)[2].
To overcome these steric and electronic barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine)[3][4].
Causality Behind Experimental Choices:
-
Coupling Agent (HATU): HATU is the gold standard for coupling secondary amines. Unlike standard HOBt-based reagents, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the benzotriazole ring provides a critical "neighboring group effect," utilizing hydrogen bonding to pre-organize and accelerate the nucleophilic attack of the secondary amine[2][4].
-
Base (DIPEA): A tertiary amine with significant steric bulk, DIPEA acts as a proton scavenger to deprotonate the carboxylic acid without competing with morpholine as a nucleophile[1]. A stoichiometric excess (3.0 eq) ensures the reaction environment remains basic, neutralizing the hexafluorophosphate counterion and the acidic HOAt byproduct.
-
Solvent (Anhydrous DMF): Fluorene-3-carboxylic acid is a highly lipophilic, planar polycyclic aromatic compound[5]. It often exhibits poor solubility in standard halogenated solvents like dichloromethane (DCM). Anhydrous N,N-Dimethylformamide (DMF) provides superior solvation for both the hydrophobic fluorene core and the highly polar HATU salt[4].
Mechanistic Pathway & Workflow
The reaction proceeds through a self-validating sequence of deprotonation, activation, and nucleophilic acyl substitution.
Mechanistic pathway of HATU-activated amide bond formation with morpholine.
Experimental workflow for the HATU-mediated amide coupling of fluorene-3-carboxylic acid.
Quantitative Data & Reagent Stoichiometry
The following table outlines the optimized stoichiometry for a standard 1.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| Fluorene-3-carboxylic acid | 210.23 | 1.0 eq | 210.2 mg | Limiting Reagent |
| Morpholine | 87.12 | 1.2 eq | 104.5 mg (~105 µL) | Secondary Nucleophile |
| HATU | 380.23 | 1.1 eq | 418.3 mg | Activating Agent |
| DIPEA | 129.24 | 3.0 eq | 387.7 mg (~522 µL) | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 5.0 mL | Solvent (0.2 M) |
Note: Morpholine density is ~1.00 g/mL; DIPEA density is ~0.742 g/mL.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure high fidelity at each stage[3].
Phase 1: Preparation & Activation
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading: Add fluorene-3-carboxylic acid (210.2 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol) to the flask.
-
Solvation: Inject 5.0 mL of anhydrous DMF. Stir until the solids are mostly dissolved.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add DIPEA (522 µL, 3.0 mmol) via a gas-tight syringe.
-
Causality Note: The solution will typically transition to a distinct yellow/orange color, indicating the deprotonation of the acid and the formation of the active HOAt ester. Stir for 10–15 minutes at 0 °C to ensure complete activation before introducing the amine.
-
Phase 2: Nucleophilic Coupling
-
Amine Addition: Slowly add morpholine (105 µL, 1.2 mmol) dropwise to the 0 °C solution.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the fluorene-3-carboxylic acid spot is fully consumed.
Phase 3: Quench & Aqueous Workup
The goal of this specific workup is to systematically remove DMF, unreacted morpholine, DIPEA salts, and HATU byproducts (HOAt and tetramethylurea). 8. Dilution: Quench the reaction by adding 15 mL of deionized water, then dilute the mixture with 25 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel. 9. DMF Removal: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL).
- Causality Note: LiCl highly increases the polarity of the aqueous phase, effectively pulling the DMF out of the organic layer and preventing emulsion formation.
- Acid/Base Washing:
- Wash the organic layer with 1 M HCl (1 × 15 mL) to protonate and remove unreacted morpholine and DIPEA[3].
- Wash with saturated aqueous NaHCO₃ (1 × 15 mL) to remove any trace unreacted carboxylic acid and the acidic HOAt byproduct[3].
- Final Wash: Wash with brine (1 × 15 mL) to remove residual water.
- Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude fluoren-3-yl(morpholino)methanone.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 20% to 60% EtOAc, depending on TLC Rf values).
-
Characterization: Isolate the product fractions, concentrate in vacuo, and dry under high vacuum. Confirm the structure and purity via ¹H-NMR, ¹³C-NMR, and HRMS.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance or moisture in the DMF.
-
Solution: Ensure DMF is strictly anhydrous. If the reaction stalls, add an additional 0.2 eq of HATU and 0.5 eq of DIPEA. Do not add excess morpholine, as it complicates purification.
-
-
Issue: Formation of Tetramethylguanidinium Byproducts.
-
Cause: Morpholine attacking the uronium carbon of HATU instead of the activated ester (often caused by adding the amine before the active ester has fully formed).
-
Solution: Strictly adhere to the 15-minute pre-activation period at 0 °C (Step 4) before adding morpholine[4].
-
References
-
PubChem (NIH). 9H-fluorene-3-carboxylic Acid | C14H10O2. Retrieved from:[Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from:[Link]
-
RSC Advances. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Retrieved from:[Link]
-
PMC (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from:[Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 5. 9H-fluorene-3-carboxylic Acid | C14H10O2 | CID 7131748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized HPLC Strategies for the Separation and Quantification of Fluorene Carboxamide Derivatives
Executive Summary
Fluorene carboxamide derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, antivirals, and high-performance organic materials. However, their analysis presents a "Goldilocks" chromatographic challenge: the fluorene core is highly lipophilic and rigid (LogP > 4.0), while the carboxamide moiety introduces hydrogen-bonding capabilities that often lead to severe peak tailing on traditional stationary phases.
This guide moves beyond generic protocols to address the specific physicochemical behavior of these molecules. We provide a robust, self-validating method development strategy focusing on solubility management, stationary phase selection for shape selectivity, and mobile phase optimization to suppress silanol interactions.
Physicochemical Context & Chromatographic Challenges
To develop a robust method, one must first understand the molecule's behavior in solution.
| Feature | Chromatographic Consequence | Mitigation Strategy |
| Fluorene Core | High hydrophobicity; strong retention; low aqueous solubility. | High organic mobile phase strength; C18 or Phenyl-Hexyl columns; Sample diluents must contain DMSO/MeOH. |
| Carboxamide Group | H-bond donor/acceptor; interaction with residual silanols on silica. | Critical: Use of end-capped columns; Acidic mobile phase modifiers (Formic Acid/TFA) to suppress silanol ionization. |
| Planar Geometry | Potential for strong | Phenyl-Hexyl phases offer superior selectivity for regioisomers; Ensure adequate temperature ( |
Method Development Workflow
The following diagram outlines the logical progression from scouting to validation, specifically tailored for hydrophobic amides.
Caption: Logical workflow for developing HPLC methods for hydrophobic amides, emphasizing feedback loops for peak shape (tailing) and selectivity (resolution).
Detailed Experimental Protocols
Stationary Phase Selection
For fluorene carboxamides, standard C18 columns often fail to separate regioisomers (e.g., 2- vs. 4-carboxamide).
-
Primary Recommendation: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).
-
Why: The phenyl ring in the stationary phase engages in
interactions with the fluorene core, offering orthogonality to simple hydrophobicity-based separation [1][3].
-
-
Secondary Recommendation: High-Carbon Load C18 (fully end-capped).
-
Why: "End-capping" is non-negotiable. Free silanols will hydrogen bond with the amide nitrogen, causing severe tailing.
-
Mobile Phase & Gradient Strategy
Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity (lower backpressure) and sharper peaks for aromatic amides.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Note: The acid keeps the silica surface protonated (Si-OH rather than Si-O⁻), preventing ionic interaction with the amide [1].
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Standard Gradient Protocol:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Phase |
|---|---|---|---|
| 0.0 | 30 | 1.0 | Initial hold (solubility check) |
| 2.0 | 30 | 1.0 | Isocratic hold |
| 15.0 | 95 | 1.0 | Elution of fluorene core |
| 18.0 | 95 | 1.0 | Wash (remove dimers/aggregates) |
| 18.1 | 30 | 1.0 | Re-equilibration start |
| 23.0 | 30 | 1.0 | Ready for next injection |
Sample Preparation (The Critical Failure Point)
Fluorene derivatives often precipitate upon contact with aqueous buffers in the injector loop.
-
Stock Solution: Dissolve 1 mg/mL in 100% DMSO.
-
Working Solution: Dilute to 0.1 mg/mL using 50:50 ACN:Water.
-
Alert: If turbidity appears, increase ACN ratio to 70:30. Do not filter immediately; sonicate first. Filtering a precipitate removes your analyte!
-
Impurity Profiling & Synthetic Context
When analyzing these derivatives, you are not just looking for the product. You must separate synthetic precursors.
| Impurity | Relative Retention (RRT) | Detection Characteristic |
| 9-Fluorenone | ~0.8 - 0.9 | Distinct UV max ~254nm & ~300nm (Yellow color) |
| Fluorene | ~1.1 - 1.2 | Non-polar; elutes after carboxamide if amide is polar |
| Acid Chloride | N/A | Highly reactive; converts to Carboxylic Acid in situ |
| Carboxylic Acid | ~0.4 - 0.6 | Elutes early; peak shape pH dependent |
Reference for impurity behavior: [1][5][1][2][3][4][5][6][7][8][9][10][11][12]
Troubleshooting Decision Tree
Use this logic flow when standard protocols yield suboptimal results.
Caption: Diagnostic tree for common HPLC issues encountered with hydrophobic amide analysis.
References
-
Phenomenex. (n.d.). Kinetex PAH Core-Shell HPLC Columns - Application Guide. Retrieved from [Link]
-
Agilent Technologies. (2008). Robustness of Eclipse PAH Columns for HPLC Analysis of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Chromatographic Separation of Fluorenone From Fluorene. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetex PAH Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. agilent.com [agilent.com]
Application Note: Solubilization and Stock Preparation of 9H-fluoren-3-yl(morpholin-4-yl)methanone
[1]
Introduction & Chemical Context
The compound 9H-fluoren-3-yl(morpholin-4-yl)methanone (Molecular Formula: C₁₈H₁₇NO₂; MW: ~279.33 g/mol ) represents a class of lipophilic small molecule inhibitors often utilized in high-throughput screening and medicinal chemistry optimization.[1] Structurally, it consists of a hydrophobic fluorene core linked via a carbonyl group to a morpholine ring .[1]
While the morpholine moiety introduces a degree of polarity and hydrogen-bond acceptance, the planar, aromatic fluorene system dominates the physicochemical profile, rendering the molecule poorly soluble in aqueous media.[1] Improper solubilization leads to micro-precipitation, "crash-out" in assay buffers, and erratic IC₅₀ data.[1]
This guide provides a standardized, self-validating workflow for preparing high-integrity stock solutions, ensuring reproducibility in cellular and enzymatic assays.
Physicochemical Profile & Solubility Strategy[1][2][3]
Understanding the molecule's behavior is the prerequisite for successful handling.[1]
| Property | Value / Description | Implication for Handling |
| Molecular Weight | 279.33 g/mol | Suitable for standard molarity calculations.[1] |
| Lipophilicity (LogP) | High (Predicted > 3.[1]0) | High affinity for plastics; requires glass or low-binding consumables.[1] |
| Water Solubility | Negligible (< 10 µM) | Do not dissolve directly in buffer.[1] |
| DMSO Solubility | High (> 50 mM) | Preferred solvent for master stocks.[1] |
| Ethanol Solubility | Moderate | Viable alternative, but more volatile (concentration drift risk).[1] |
The "Crash Effect" Mechanism
When a concentrated DMSO stock of a lipophilic compound is spiked directly into an aqueous buffer, the rapid mixing of DMSO and water can cause local supersaturation.[1] This forces the hydrophobic fluorene core to aggregate, forming invisible micro-crystals that sediment or stick to pipette tips.[1]
The Solution: Use an Intermediate Dilution Step (Protocol 2) to step-down the solvent concentration gradually.[1]
Protocol 1: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration (10 mM or 50 mM) Master Stock.
Materials
-
Compound: 9H-fluoren-3-yl(morpholin-4-yl)methanone (Solid powder).[1]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, tissue culture grade.[1]
-
Note: Avoid "wet" DMSO; hygroscopic water absorption promotes degradation.[1]
-
-
Vials: Amber glass vials with Teflon-lined caps (prevent plasticizer leaching).
Procedure
-
Weighing:
-
Calculation:
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO to the vial.[1]
-
Vortex vigorously for 30–60 seconds.[1]
-
Sonicate in a water bath for 5 minutes at room temperature to ensure complete solvation of crystal lattice.
-
Visual QC: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Aliquot & Storage:
Protocol 2: Preparation of Working Solutions (Aqueous Dilution)
Objective: Dilute the Master Stock into assay media without precipitation. Critical Rule: Keep the final DMSO concentration below the toxicity threshold for your specific assay (typically < 0.5% for cells, < 5% for enzymes).[1]
The "3-Step Step-Down" Method[1]
This method prevents the "shock" precipitation of the fluorene derivative.[1]
Scenario: You need a 10 µM working solution in Assay Buffer, starting from a 10 mM Master Stock.[1]
-
Step 1: Intermediate Organic Dilution (100x Concentrate)
-
Step 2: Pre-Dilution in Buffer (10x Concentrate)
-
Step 3: Final Assay Concentration (1x)
-
Dilute the 10x solution 1:10 into the final Assay Buffer (or add directly to cell wells).[1]
-
Final Result: 10 µM compound in Buffer + 1% DMSO.
-
Visual Workflow (Graphviz):
Caption: Step-down dilution workflow to minimize osmotic shock and precipitation of the lipophilic fluorene core.
Quality Control & Troubleshooting
QC Method: UV-Vis Absorbance Check
Because the fluorene ring is aromatic, it has a strong UV absorbance signature.[1]
-
Prepare your Working Solution (e.g., 10 µM).[1]
-
Spin the solution in a centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 280–300 nm (fluorene peak).[1]
-
Compare to a theoretical standard or a fresh DMSO-only dilution.
-
Pass Criteria: If Absorbance drops by >10% after centrifugation, significant precipitation has occurred.[1]
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | White flakes or turbidity upon adding to buffer.[1] | "Crash effect" due to high lipophilicity.[1] | Use the "3-Step Step-Down" method. Add carrier protein (0.1% BSA) to the buffer before adding the compound.[1] |
| Inconsistent IC₅₀ | Data variability between days. | Freeze-thaw degradation or moisture in DMSO.[1] | Use single-use aliquots. Purchase anhydrous DMSO (Sure/Seal™ bottles).[1] |
| Loss of Potency | Compound sticks to plastic.[1] | High LogP leads to plastic adsorption.[1] | Use Low-Binding tips and plates.[1] Use glass vials for intermediate steps. |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on physicochemical properties and solubility).
-
Waybright, T. J., et al. (2009).[1] "Improving the solubility of library compounds in assay media." Assay and Drug Development Technologies, 7(3).[1]
-
Sigma-Aldrich (Merck). "Handling and Solubility of Lipophilic Compounds in DMSO."[1] Technical Guide.
-
PubChem. "Compound Summary: Fluorene Derivatives and Physicochemical Properties."[1] [1]
(Note: While specific biological literature for the exact string "9H-fluoren-3-yl(morpholin-4-yl)methanone" is limited to chemical libraries, the protocols above are derived from standard operating procedures for fluorene-based bioactive molecules.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorenyl Methanone from Unreacted Morpholine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted morpholine from the fluorenyl methanone product. This document is designed to offer both troubleshooting guidance for common issues and detailed, step-by-step protocols for effective purification. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Common Purification Challenges
This section addresses frequently encountered issues during the purification of fluorenyl methanone, offering explanations and actionable solutions in a question-and-answer format.
Q1: After a standard aqueous work-up, my NMR spectrum still shows a significant morpholine peak. Why?
A: Morpholine is a water-soluble amine, but its complete removal with a simple water wash is often insufficient.[1][2] This is due to a few factors:
-
Partition Coefficient: While morpholine is miscible with water, it also has some solubility in common organic solvents used for extraction, such as dichloromethane or ethyl acetate. This can lead to incomplete partitioning into the aqueous phase.
-
Basicity: Morpholine is a weak base (pKa of its conjugate acid is ~8.5).[1] In a neutral aqueous wash, a significant portion of the morpholine remains in its unprotonated, more organic-soluble form.
Solution: An acidic wash is necessary to efficiently remove morpholine. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the morpholine is protonated to form a water-soluble morpholinium salt, which will preferentially partition into the aqueous layer.[3][4]
Q2: I performed an acid wash, but my product is now showing signs of degradation. What went wrong?
A: While an acidic wash is effective, harsh acidic conditions can potentially lead to the hydrolysis of the amide bond in your fluorenyl methanone product, especially with prolonged exposure or elevated temperatures.
Solution:
-
Use a Mild Acid: Opt for a weaker acid, such as a dilute solution of citric acid or ammonium chloride, if you suspect product instability.
-
Control the Concentration: Use a dilute acid solution (e.g., 0.5M to 1M) to minimize the risk of side reactions.
-
Minimize Contact Time: Perform the extraction quickly and do not let the organic layer remain in contact with the acidic aqueous layer for an extended period.
-
Work at Lower Temperatures: If possible, perform the extraction at a reduced temperature (e.g., in an ice bath) to slow down any potential degradation reactions.
Q3: I'm trying to purify my product by column chromatography, but the separation from morpholine is poor. What can I do?
A: Poor separation during column chromatography is typically due to an inappropriate choice of the stationary or mobile phase.
-
Polarity: Morpholine is a polar compound. If your mobile phase is too polar, the morpholine will travel up the column with your product. Conversely, if your product is also quite polar, it may be difficult to resolve from morpholine.
-
Basicity: The basic nature of morpholine can cause it to interact strongly with the acidic silica gel, leading to tailing and poor peak shape.
Solution:
-
Solvent System Optimization: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A gradient elution will likely provide the best separation.
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a good separation between your product spot and the morpholine spot.
-
Amine Deactivation: To minimize tailing, you can add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will compete with the morpholine for the acidic sites on the silica gel, resulting in better peak shapes.
Detailed Purification Protocols
This section provides detailed, step-by-step procedures for the most effective methods to remove unreacted morpholine from your fluorenyl methanone product.
Protocol 1: Acid-Base Extraction
This is often the most efficient first step in purification to remove the bulk of the morpholine impurity.
Principle: This technique exploits the basicity of morpholine.[1] By washing the organic solution of the crude product with an aqueous acid, the morpholine is converted to its protonated, water-soluble salt form, which is then extracted into the aqueous phase.[3][4] The neutral fluorenyl methanone product remains in the organic layer.
Experimental Workflow:
Caption: Workflow for removing morpholine via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Aqueous Layer Removal: Drain the lower aqueous layer. If using an organic solvent less dense than water, the organic layer will be on top.
-
Repeat: Repeat the acidic wash (steps 2-5) two more times to ensure complete removal of morpholine.
-
Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be generated.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for removing residual morpholine and other impurities after an initial acid-base extraction, or for smaller scale purifications.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Fluorenyl methanone, being less polar than morpholine, will elute from the column faster with an appropriate solvent system.
Experimental Workflow:
Caption: Workflow for purification by silica gel column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate and test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system will show good separation between the product spot and the morpholine spot (which may remain at the baseline).
-
Column Packing: Prepare a chromatography column with silica gel, slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent over time (gradient elution).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorenyl methanone.
Protocol 3: Recrystallization
If your fluorenyl methanone product is a solid, recrystallization can be a highly effective final purification step.
Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[5] The ideal solvent will dissolve the product well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find a suitable one. The ideal solvent should dissolve the compound when hot but cause it to crystallize upon cooling. Common solvents to test include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Comparative Summary of Purification Methods
| Method | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, efficient for removing basic impurities, scalable. | May not remove non-basic impurities, potential for product degradation with acid-sensitive compounds. | Initial bulk removal of morpholine. |
| Column Chromatography | High resolution, can separate multiple components. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. | Removing trace impurities and separating compounds with similar polarities. |
| Recrystallization | Can yield very pure crystalline product, relatively simple procedure. | Only applicable to solid products, requires finding a suitable solvent, potential for significant product loss in the mother liquor. | Final purification step for solid products. |
Frequently Asked Questions (FAQs)
Q: Can I use a base wash to remove morpholine? A: No, a base wash will not be effective. Morpholine is a base, and washing with another base will not convert it into a water-soluble salt.
Q: My fluorenyl methanone product is an oil. Can I still use recrystallization? A: If your product is an oil at room temperature, standard recrystallization will not be possible. In this case, column chromatography would be the preferred method for final purification after an acid-base extraction.
Q: How can I confirm that all the morpholine has been removed? A: The most reliable method is ¹H NMR spectroscopy. The characteristic signals for morpholine will be absent in the spectrum of the purified product. TLC can also be a good indicator; the absence of the morpholine spot suggests a high degree of purity.
References
-
Wikipedia. (2024). Acid-base extraction. [Link]
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2024). Amide. [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?[Link]
-
Thieme. (1997). Simple and Efficient Preparation of Ketones from Morpholine Amides. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. [Link]
-
ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]
-
Wikipedia. (2024). Fluorenone. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. [Link]
-
National Center for Biotechnology Information. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Modifications in the separation of fluorene and fluorenone. (n.d.). [Link]
-
YouTube. (2020). Acid base extraction. [Link]
-
Chemister.ru. (n.d.). 9H-fluoren-9-one. [Link]
-
9-methylfluorene - Organic Syntheses Procedure. (n.d.). [Link]
-
ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. [Link]
-
PubChem. (n.d.). 9H-Fluorene-9-methanol. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]
-
PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 9H-Fluorene-9-methanol Properties. [Link]
-
Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]
-
ETH Zurich. (n.d.). I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies Towards the Synthesis of Core- Modified Analogs of β-Lactam Antibiotics. [Link]
- Google Patents. (n.d.). Method of synthesis of morpholino oligomers.
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
Technical Support Center: Solubilization & Aggregation Control for Fluorene Derivatives
Topic: Preventing Aggregation of Fluorene Derivatives in Cell Culture Content Type: Technical Support Guide & Troubleshooting Audience: Researchers, Medicinal Chemists, and Biologists
The Core Challenge: The "Fluorene Paradox"
Why is this happening?
Fluorene derivatives possess a rigid, planar tricyclic aromatic structure.[1] While this geometry is excellent for intercalation into DNA or binding to flat hydrophobic pockets, it creates a significant liability in aqueous cell culture media:
Unlike flexible hydrophobic chains (alkanes) that form micelles, planar aromatic systems like fluorenes form colloidal aggregates .[1] These colloids (100–1000 nm) are not "precipitates" in the traditional sense; they remain suspended but act as "promiscuous inhibitors," sequestering enzymes and proteins on their surface, leading to false-positive IC50 values and erratic cytotoxicity data.
Module 1: Diagnostic Protocols (Is it Aggregating?)
Before altering your formulation, you must confirm if your observed bioactivity is real or an artifact of aggregation.[1] This protocol is based on the standards established by the Shoichet Lab.
Protocol A: The Detergent Sensitivity Test
Concept: Colloidal aggregates are held together by hydrophobic interactions. Low concentrations of non-ionic detergent disrupt these aggregates without affecting specific ligand-receptor binding.
Materials:
-
Triton X-100 (Molecular Biology Grade)
Step-by-Step:
-
Prepare Detergent Stock: Make a 1% (v/v) Triton X-100 stock in your assay buffer or media.
-
Experimental Arms: Set up your dose-response curve in two parallel conditions:
-
Arm A: Standard Media (No detergent).
-
Arm B: Media + 0.01% Triton X-100 (Final Concentration).[1]
-
-
Incubation: Run the assay as standard.
-
Analysis:
-
If the IC50 is unchanged between Arm A and Arm B: The compound is acting as a monomer (specific interaction).
-
If the activity disappears (IC50 shifts >10-fold) in Arm B: The compound was aggregating, and the detergent disrupted the active colloid.
-
Protocol B: Dynamic Light Scattering (DLS) Validation
Concept: Direct physical measurement of particle size in solution.
Thresholds:
| Measurement | Status | Action Required |
|---|---|---|
| < 10 kCounts/s | Monomeric | Proceed with standard DMSO protocol. |
| Radius < 5 nm | Monomeric/Small Oligomer | Proceed with standard DMSO protocol.[1] |
| Radius > 50 nm | Colloidal Aggregate | STOP. Switch to Cyclodextrin formulation (Module 2). |
| Polydispersity > 30% | Unstable Precipitate | Re-synthesize or check purity. |
Module 2: Advanced Formulation (The Solution)
When DMSO stocks fail (precipitate upon dilution), Hydroxypropyl-
The Mechanism
HP
Figure 1: Mechanism of aggregation vs. cyclodextrin solubilization. Aggregates form via self-association, whereas HP
Protocol: Preparation of Fluorene-HP CD Complex
Target: 10 mM Stock Solution in aqueous buffer (No DMSO).[1]
-
Weighing: Weigh your fluorene derivative (e.g., 5 mg).
-
Molar Calculation: Calculate moles of fluorene. Weigh out 5–10 molar equivalents of HP
CD (MW ~1460 Da).-
Note: A 1:1 ratio is theoretically sufficient, but 1:5 ensures complete solubilization and shifts equilibrium toward the complex.
-
-
Dissolution (The "Co-Solvent Evaporation" Method):
-
Dissolve the fluorene in a small volume of Methanol or Acetone (e.g., 0.5 mL).
-
Dissolve the HP
CD in water (e.g., 2 mL). -
Mix the two solutions dropwise with rapid stirring.
-
-
Lyophilization (Critical Step):
-
Freeze the mixture (liquid nitrogen or -80°C).
-
Lyophilize (freeze-dry) overnight to remove the water and the organic solvent.
-
Result: A fluffy white powder of the inclusion complex.
-
-
Reconstitution:
-
Add sterile PBS or Media to the powder to achieve your desired 10 mM stock concentration.
-
Filter sterilize (0.22 µm PVDF filter).[1] Note: If the complex is formed correctly, it will pass through the filter. If it clogs, complexation failed.
-
Troubleshooting Guide & FAQ
Scenario 1: "My compound precipitates immediately when adding DMSO stock to media."
Cause: "Solvent Shock."[1] The rapid change in polarity causes the hydrophobic fluorene to crash out before it can disperse. The Fix: Serial Dilution Strategy.
-
Do NOT pipette 1 µL DMSO stock directly into 1 mL Media.
-
DO use an intermediate step:
-
Dilute DMSO stock into pure FBS (Fetal Bovine Serum) first. Serum albumin (BSA) acts as a natural carrier.
-
Vortex gently.[1]
-
Add this FBS-drug mixture to the final media.
-
Scenario 2: "I see cytotoxicity in my vehicle control."
Cause: Toxicity from the solubilizer itself. The Fix: Check your limits.
-
DMSO: Must be < 0.1% for sensitive lines (primary neurons, stem cells) and < 0.5% for robust lines (HeLa, HEK293).
-
HP
CD: Generally safe up to 10 mM (approx 1-2% w/v).[1] Above this, it can deplete cholesterol from cell membranes, causing cell death.[1] Always run a "Vehicle Only" control with the exact concentration of HP CD used.
Scenario 3: "My IC50 varies wildly between experiments."
Cause: Inconsistent aggregation state.[1] Temperature, shaking speed, and the order of addition affect colloid size. The Fix:
-
Switch to the HP
CD protocol (Module 2) to clamp the state of the molecule. -
Or, add 0.05% Tween-80 to your assay buffer to stabilize the monomeric form (if your cells tolerate it).[1]
Decision Tree: Workflow for New Fluorene Derivatives
Figure 2: Logical workflow for handling new hydrophobic compounds in cell culture.
References
-
Shoichet, B. K. (2006).[1][9][10] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
- The foundational text on colloidal aggregation and false positives in drug discovery.
-
Feng, B. Y., & Shoichet, B. K. (2006).[1][9] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[1][9] Link
- Source of the "Detergent Sensitivity Test" protocol.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
- Authoritative review on using Cyclodextrins for solubiliz
-
Sigma-Aldrich. (n.d.).[1] (2-Hydroxypropyl)-
-cyclodextrin Product Information. Link- Technical specific
-
Owen, S. C., et al. (2012).[1] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(3), 597–602. Link
- Specific evidence of aggregation affecting cytotoxicity d
Sources
- 1. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | MDPI [mdpi.com]
- 6. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
Technical Support Center: Optimizing Amide Bond Formation for Sterically Hindered Fluorenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the significant challenges associated with forming amide bonds involving sterically hindered fluorene-containing molecules. The bulky nature of the fluorenyl group often leads to low yields, slow reaction rates, and incomplete conversions with standard coupling protocols. This document is designed to provide a logical framework for diagnosing issues and implementing effective, field-proven solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the synthesis of fluorene-based amides in a direct question-and-answer format.
Question 1: My reaction shows very low or no yield of the desired amide product. I'm using a standard carbodiimide reagent like DCC or EDC. What's going wrong?
Answer: The primary cause of failure is insufficient activation of the carboxylic acid to overcome the severe steric hindrance imposed by the fluorene moiety.[1][2] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough for these demanding couplings.[2][3]
Core Problem: The activated intermediate formed by carbodiimides (an O-acylisourea) is not reactive enough to be readily attacked by the sterically encumbered amine partner.
Solutions & Scientific Rationale:
-
Upgrade to a High-Potency Coupling Reagent: The most effective strategy is to switch to a more powerful class of in-situ activating agents, such as phosphonium or aminium/uronium salts.[4][5] These reagents convert the carboxylic acid into highly reactive activated esters that can overcome the steric barrier.[4]
-
Aminium/Uronium Salts (HATU, HCTU, COMU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective. HATU generates a highly reactive OAt ester, and the embedded 7-azabenzotriazole (HOAt) moiety can catalyze the coupling reaction, making it one of the most efficient reagents for hindered systems.[4][6]
-
Phosphonium Salts (PyAOP, PyBOP): Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for coupling N-methylated or other challenging amino acids.[1][6] A key advantage of phosphonium salts is that they do not cause guanidinylation, a potential chain-terminating side reaction associated with uronium reagents when used in excess.[4]
-
-
Optimize Reaction Solvent: The solvent plays a critical role in solvating the reactants and any intermediates. Poor solvation can lead to aggregation, further impeding the reaction.[2]
-
Switch from DMF to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often the preferred choice for difficult sequences.[2]
-
Question 2: The reaction starts but stalls before completion, leaving significant amounts of unreacted starting materials. What steps can I take to drive the reaction to completion?
Answer: A stalled reaction indicates that the activation energy for the coupling is too high under the current conditions, a direct consequence of steric hindrance slowing the reaction rate.[2]
Solutions & Scientific Rationale:
-
Increase Reaction Time and/or Temperature:
-
Extended Duration: Allow the reaction to run for a longer period, for instance, from 2 hours to overnight.[2]
-
Gentle Heating: Carefully increasing the temperature (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it can increase the risk of racemization if chiral centers are present.[2][7]
-
-
Employ Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for accelerating difficult couplings.[2][8] Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products by minimizing time-dependent side reactions.[9][10][11]
-
Perform a "Double Coupling": If working on a solid support, after the initial coupling reaction, filter and wash the resin, then subject it to a second, fresh batch of activated acid and coupling reagent to acylate any remaining unreacted amine sites.[2]
Question 3: My desired product is formed, but it's contaminated with significant side products. How can I improve the reaction's selectivity?
Answer: Side product formation is common in difficult couplings where the desired reaction is slow, allowing alternative pathways to compete. The two most common side reactions are racemization (for chiral substrates) and guanidinylation (with uronium reagents).
Solutions & Scientific Rationale:
-
Minimizing Racemization: Epimerization is a risk when activating amino acids, particularly in the presence of a strong base or at elevated temperatures.[1]
-
Use Additive-Based Reagents: Use reagents that incorporate racemization-suppressing additives. HATU and PyAOP contain a HOAt moiety, which is superior to the older HOBt (1-hydroxybenzotriazole) at preventing racemization.[4][6]
-
Choose the Right Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][5] These bases are less likely to cause epimerization compared to smaller, more nucleophilic bases.
-
-
Avoiding Guanidinylation: This side reaction occurs when a uronium/aminium reagent (like HATU or HBTU) reacts directly with the free amine, capping it and preventing further reaction.[4][12] This is particularly problematic when the carboxylic acid activation is slow or when the coupling reagent is used in large excess.[4]
-
Switch to a Phosphonium Reagent: Reagents like PyBOP or PyAOP do not have the guanidinium structure and therefore cannot cause this side reaction.[4] They are the safer choice for slow couplings or when an excess of reagent is required.
-
Pre-activate the Acid: Mix the carboxylic acid, coupling reagent, and base for a few minutes before adding the amine. This ensures the highly reactive activated ester is formed first, minimizing the amount of free coupling reagent available to react with the amine.[1]
-
Frequently Asked Questions (FAQs)
-
Q: Why are amide couplings with fluorene-based molecules so challenging?
-
A: The core issue is steric hindrance. The 9H-fluorene group is a large, bulky, and rigid aromatic system. When attached near the reacting carboxylic acid or amine, it physically blocks the optimal trajectory for the nucleophilic attack required to form the amide bond. This dramatically slows down the reaction rate and increases the activation energy.[1][13]
-
-
Q: When should I abandon coupling reagents and move to an acyl halide?
-
A: For extremely hindered systems, such as those involving α,α-disubstituted amino acids or bulky ortho-substituted anilines coupled with a fluorene derivative, even the most potent coupling reagents may fail.[2][13] In these cases, converting the carboxylic acid to a more reactive acyl halide, particularly an acyl fluoride , is the strategy of choice.[5][14] Acyl fluorides are highly reactive yet are the smallest of the acyl halides, minimizing additional steric bulk.[14] They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]
-
-
Q: What is the benefit of pre-activating the carboxylic acid?
-
A: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base for a short period (1-5 minutes) before adding the amine. This ensures the formation of the highly reactive activated ester intermediate. This is beneficial for two main reasons: 1) It can increase the reaction rate, and 2) It consumes the coupling reagent, reducing the risk of side reactions like the guanidinylation of the amine.[1]
-
Data Summary & Reagent Comparison
Table 1: Comparison of Coupling Reagents for Sterically Hindered Fluorenes
| Reagent/Method | Reagent Class | Activated Species | Relative Reactivity | Key Advantages | Potential Drawbacks |
| EDC/DCC | Carbodiimide | O-Acylisourea | Low | Inexpensive, readily available. | Often fails for hindered couplings; DCC byproduct (DCU) can be difficult to remove.[6] |
| HBTU/TBTU | Aminium/Uronium | OBt Ester | Moderate-High | More effective than carbodiimides; good solubility.[5] | Can be insufficient for very hindered systems; can cause guanidinylation.[4] |
| HATU/HCTU | Aminium/Uronium | OAt/O-6-ClBt Ester | Very High | Excellent for hindered couplings; suppresses racemization effectively.[1][4][6] | More expensive; can cause guanidinylation if used in excess.[4] |
| PyBOP/PyAOP | Phosphonium | OBt/OAt Ester | Very High | Excellent reactivity; does not cause guanidinylation.[1][4] | Byproducts can sometimes be difficult to remove; solutions have moderate stability.[4] |
| COMU | Aminium/Uronium | Oxyma Ester | Very High | High efficiency comparable to HATU; byproducts are considered safer than HOBt/HOAt.[5][12] | Higher cost. |
| Acyl Fluoride | Acyl Halide | Acyl Fluoride | Extremely High | The ultimate solution for extremely hindered systems; minimal steric profile.[5][14][15] | Requires an additional activation step; fluorinating agents can be hazardous. |
Visualizations & Workflows
Diagram 1: Decision Workflow for Optimizing Hindered Couplings
This diagram provides a logical path for troubleshooting and selecting the appropriate coupling strategy.
Caption: Decision tree for selecting an amide coupling strategy for hindered fluorenes.
Diagram 2: General Activation Mechanism with Uronium/Phosphonium Reagents
This diagram illustrates the two-step process common to high-potency coupling reagents.
Caption: General mechanism of amide formation using a high-potency coupling reagent.
Key Experimental Protocols
Protocol 1: High-Potency Coupling Using HATU
This protocol describes a general method for coupling a fluorene-containing carboxylic acid with a hindered amine using HATU.
Materials:
-
Fluorene-Carboxylic Acid (1.0 eq)
-
Hindered Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.3 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous NMP or DMF
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the fluorene-carboxylic acid (1.0 eq) in anhydrous NMP to a concentration of 0.1-0.2 M.
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 2-5 minutes to pre-activate the acid. The solution may change color.
-
Add the hindered amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very slow reactions, allow it to stir overnight.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for cases where even potent uronium/phosphonium reagents fail. It involves the in situ formation of a highly reactive acyl fluoride.[13][14]
Materials:
-
Fluorene-Carboxylic Acid (1.0 eq)
-
Hindered Amine (1.1 eq)
-
Fluorinating Agent (e.g., TFFH) (1.1 eq)
-
Base (e.g., DIPEA or 2,4,6-collidine) (2.0 - 3.0 eq)
-
Anhydrous DCM or Acetonitrile
Procedure:
-
To a dry, inert-atmosphere flask, add the fluorene-carboxylic acid (1.0 eq), the fluorinating agent (1.1 eq), and the base (2.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride. Monitor the conversion by quenching a small aliquot with methanol and analyzing by LC-MS for methyl ester formation.
-
Once the acyl fluoride formation is complete, add the hindered amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 40 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1. The purification will separate the desired amide from any unreacted starting materials and reagent byproducts.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Optimizing Peptide Coupling: Key Techniques. CEM Corporation. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemistry World. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Wiley Online Library. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benthamscience.com [benthamscience.com]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Overcoming Fluorescence Interference of Fluorene in Assays
Executive Summary & Mechanism of Interference
Fluorene (
The Problem: Fluorene derivatives typically exhibit strong absorption in the UV range (260–360 nm) and emit intense fluorescence in the violet-to-blue region (300–450 nm). Complex derivatives can extend this emission into the green spectrum (up to 550 nm). This creates a direct spectral overlap with standard biological fluorophores like DAPI, Hoechst, Coumarin, and sometimes FITC/GFP.
In High-Throughput Screening (HTS), this results in False Positives (in gain-of-signal assays) or False Negatives (due to masking in loss-of-signal assays).[1]
Diagnostic Workflow: Is Fluorene the Culprit?
Before altering your assay, confirm that the signal is due to compound autofluorescence rather than biological activity.
Protocol A: The "Mock" Artifact Assay
Use this protocol to quantify the background signal contributed specifically by your fluorene compounds.
Materials:
-
Assay Buffer (exact formulation used in your screen).
-
Fluorene test compounds (at 1x, 10x, and 100x assay concentration).
-
Detection Reagents (e.g., secondary antibodies, dyes) WITHOUT the biological target (protein/cell).
Steps:
-
Prepare Plate: Dispense assay buffer into a 384-well black-walled plate.
-
Add Compounds: Add your fluorene derivatives. Include a DMSO-only control well.
-
Add Detection Mix: Add the fluorophore/reagent mix you normally use.
-
Read: Measure fluorescence at your standard excitation/emission (Ex/Em) wavelengths.
-
Analyze:
-
Calculate
. -
If
of your specific assay window, you have significant interference.
-
Decision Tree: Troubleshooting Autofluorescence
Figure 1: Diagnostic logic flow for identifying and mitigating fluorene interference.
Technical Solutions & Protocols
Solution 1: Spectral Red-Shifting (The Easiest Fix)
Fluorene emission rarely extends beyond 550 nm. By shifting your detection window to the Far-Red or Near-Infrared (NIR), you effectively "step out" of the interference zone.
Recommended Fluorophore Swaps:
| Standard Dye (High Interference Risk) | Recommended Replacement | Why it works | ||
| DAPI / Hoechst | 350 / 460 | DraQ5 / RedDot1 | 647 / 665 | Moves nuclear stain to NIR, avoiding UV excitation entirely. |
| FITC / GFP | 490 / 525 | Alexa Fluor 594 | 590 / 617 | Shifts emission past the fluorene tail. |
| Coumarin | 350 / 450 | Alexa Fluor 647 / APC | 650 / 665 | Complete spectral separation. |
| Cyanine 3 (Cy3) | 550 / 570 | Cyanine 5.5 (Cy5.5) | 675 / 694 | Deep red emission ensures zero overlap. |
Solution 2: Time-Resolved Fluorescence (TR-FRET)
The Gold Standard for HTS.[2]
If you cannot change your target wavelengths (e.g., using a specific GFP-fusion), you must use Time-Resolved Fluorescence (TRF) .
The Science:
Organic fluorophores (like fluorene) have a fluorescence lifetime (
Protocol B: TR-FRET Setup for Fluorene Libraries
-
Donor: Use Europium (Eu3+) cryptate (
nm). -
Acceptor: Use XL665 or d2 (
nm). -
Reader Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Delay Time (Lag): 60 µs (Critical: This allows fluorene fluorescence to decay).
-
Integration Time: 200 µs.
-
Figure 2: Temporal gating in TR-FRET eliminates short-lived fluorene autofluorescence.
Frequently Asked Questions (FAQ)
Q1: Can I just subtract the background mathematically without changing my assay? A: Yes, but with risks. You can perform a "kinetic read" or a "dual-read."
-
Method: Measure the plate at
(before adding enzyme/trigger) and at . Subtract from . -
Risk:[3] This assumes fluorene fluorescence is stable. If the compound precipitates or photobleaches during the assay, your subtraction will be inaccurate.
Q2: My fluorene compound aggregates, causing erratic fluorescence spikes. How do I fix this? A: Fluorene is hydrophobic. Aggregation-Induced Emission (AIE) can cause massive fluorescence spikes.
-
Fix: Add non-ionic detergents to your buffer. 0.01% Triton X-100 or 0.05% Tween-20 helps maintain solubility and suppresses aggregation-related fluorescence artifacts [1].
Q3: I am doing cell imaging. TR-FRET isn't an option. What now? A: Use confocal microscopy with narrow bandpass filters.
-
Fluorene has a broad emission. If you use a narrow filter (e.g., 525/20 nm for GFP) rather than a wide one, you reduce background.
-
Alternatively, use photobleaching .[4] Expose the sample to high-intensity UV for 10 seconds before adding your specific stain. Fluorene may photobleach faster than stable dyes like Alexa Fluors, though this is compound-dependent.
Q4: Does fluorene quench other signals? A: Yes. Fluorene can act as an acceptor in FRET pairs if the donor emits in the blue/UV range. If you see a loss of signal in a DAPI assay, the fluorene might be absorbing the UV excitation light (Inner Filter Effect).
-
Check: Measure the Absorbance (OD) of your compound at the excitation wavelength. If OD > 0.1, you have an Inner Filter Effect. Dilute the compound or switch to a red-shifted excitation source.[5]
References
-
Assay Guidance Manual (NIH/NCBI) . Interference with Fluorescence and Absorbance.[3][6] Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology. Available at: [Link]
-
Molecular Devices Application Note. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Principle. Available at: [Link]
-
Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Available at: [Link]
Sources
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. bosterbio.com [bosterbio.com]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 9H-fluoren-3-yl(morpholin-4-yl)methanone
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 9H-fluoren-3-yl(morpholin-4-yl)methanone, a molecule that combines the rigid, aromatic fluorene backbone with a flexible, saturated morpholine ring via a ketone linker.
This guide will not only dissect the predicted 1H NMR spectrum of the title compound but also compare it with structurally related analogues to provide a comprehensive understanding of the chemical shifts and coupling constants. Furthermore, we will present a detailed, field-tested protocol for acquiring high-quality 1H NMR spectra for such small organic molecules.
Predicted 1H NMR Spectrum of 9H-fluoren-3-yl(morpholin-4-yl)methanone
The structure of 9H-fluoren-3-yl(morpholin-4-yl)methanone presents three distinct regions for 1H NMR analysis: the aromatic fluorene protons, the aliphatic methylene protons of the fluorene C9 position, and the protons of the morpholine ring.
Caption: Molecular structure of 9H-fluoren-3-yl(morpholin-4-yl)methanone with key proton groups highlighted.
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Fluorene Aromatic Protons | 7.30 - 8.20 | m | The aromatic region will be complex due to the substitution pattern. Protons ortho to the carbonyl group (H-2 and H-4) will be the most deshielded. |
| Fluorene C9-H2 | ~3.90 | s | This singlet integrates to two protons and is a characteristic signal for the fluorene methylene group.[1][2] |
| Morpholine Protons (O-CH2) | 3.60 - 3.80 | t | These protons are adjacent to the oxygen atom and will appear as a triplet. |
| Morpholine Protons (N-CH2) | 3.40 - 3.60 | t | These protons are adjacent to the nitrogen atom of the amide and will appear as a triplet. Due to restricted rotation around the C-N amide bond, these signals may be broadened or appear as two distinct triplets. |
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we will compare the expected spectrum with the experimental data of two key analogues: 2-Acetylfluorene and N-Benzoylpiperidine . While not a morpholine, piperidine is a six-membered saturated heterocycle whose protons in an acylated form will exhibit similar chemical shifts and coupling patterns.
2-Acetylfluorene: An Analogue for the Fluorene Moiety
The 1H NMR spectrum of 2-acetylfluorene provides valuable insight into the effect of an acetyl group (a ketone) on the chemical shifts of the fluorene protons.
| Proton Assignment (2-Acetylfluorene) | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.34 - 8.06 | m |
| C9-H2 | 3.84 | s |
| CH3 | 2.59 | s |
The presence of the electron-withdrawing acetyl group at the 2-position of fluorene causes a downfield shift of the aromatic protons compared to unsubstituted fluorene.[1][2] This effect is expected to be similar in our target molecule, with the protons on the substituted aromatic ring of the fluorene moiety appearing at the lower end of the aromatic region.
N-Benzoylpiperidine: An Analogue for the Acylated Heterocycle
N-Benzoylpiperidine serves as a good model for the (morpholin-4-yl)methanone fragment. In N-acylated piperidines and morpholines, the protons on the carbons adjacent to the nitrogen and oxygen atoms exhibit characteristic chemical shifts.
| Proton Assignment (N-Benzoylpiperidine) | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.30 - 7.50 | m |
| N-CH2 (equatorial) | ~3.70 | m |
| N-CH2 (axial) | ~3.30 | m |
| C-CH2-C | ~1.60 | m |
The key takeaway is the appearance of distinct signals for the axial and equatorial protons adjacent to the nitrogen due to the restricted rotation around the amide bond. A similar, though potentially less complex, pattern is expected for the morpholine protons in our target molecule.
Experimental Protocol for 1H NMR Spectrum Acquisition
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the analysis of a small organic molecule like 9H-fluoren-3-yl(morpholin-4-yl)methanone.
Caption: A typical workflow for acquiring a 1H NMR spectrum of a small organic molecule.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 5-10 mg of 9H-fluoren-3-yl(morpholin-4-yl)methanone.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial. CDCl3 is a common solvent for non-polar to moderately polar organic compounds.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles, as they can degrade the quality of the spectrum.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, this typically involves a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., -2 to 12 ppm), and a relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between scans.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each signal. The integral values are proportional to the number of protons giving rise to the signal.
-
Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.
-
Conclusion
The 1H NMR spectrum of 9H-fluoren-3-yl(morpholin-4-yl)methanone is predicted to show a complex aromatic region characteristic of a 3-substituted fluorene, a sharp singlet for the C9 methylene protons, and two triplets for the morpholine protons, which may be broadened due to restricted amide bond rotation. By comparing this predicted spectrum with those of known analogues such as 2-acetylfluorene and N-benzoylpiperidine, a confident structural assignment can be made. Following the detailed experimental protocol provided will ensure the acquisition of a high-quality spectrum, which is the foundation of accurate NMR-based structural elucidation. This comprehensive approach, combining prediction, comparison, and rigorous experimental technique, is essential for the successful characterization of novel chemical entities in a research and development setting.
References
- BenchChem. (2025). Application Note: 1H NMR Spectroscopic Analysis of Isovaleraldehyde in CDCl3.
- MDPI. (2022, November 10). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization.
-
National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
-
National Center for Biotechnology Information. (n.d.). Fluorene-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Calgary. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9-Carboxyfluorene. PubChem Compound Database. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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SpectraBase. (n.d.). 9-Hydroxyfluorene-9-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9H-fluorene-3-carboxylic Acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1). PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 1H-Benzo(a)fluorene: NMR and Mass Spectrometry Data.
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Mass Spectrometry Profiling of Fluorenyl Morpholine Amides: Fragmentation Dynamics & Structural Validation
Topic: Mass Spectrometry Fragmentation Pattern of Fluorenyl Morpholine Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Imperative
In medicinal chemistry, the fusion of a lipophilic fluorenyl scaffold with a polar morpholine moiety creates a "privileged structure" often found in anticonvulsants, antimicrobial agents, and sigma receptor ligands. However, structurally validating these amides requires more than just observing a molecular ion.
This guide dissects the mass spectrometry (MS) fragmentation behavior of fluorenyl morpholine amides (specifically N-(9H-fluoren-9-ylcarbonyl)morpholine and its derivatives). We compare this class against its closest structural analog, fluorenyl piperazine amides , to provide a definitive reference for structural elucidation.
Mechanism of Fragmentation: The "Tug-of-War"
The fragmentation of fluorenyl morpholine amides under Electrospray Ionization (ESI-MS/MS) is governed by a competitive "tug-of-war" for the proton between the amide nitrogen/morpholine oxygen and the aromatic fluorene system.
Core Fragmentation Pathways
-
The Dominant Fluorenyl Cation (m/z 165): The most diagnostic feature of this class is the formation of the 9-fluorenyl cation (m/z 165) . Upon collisional activation, the amide bond weakens. If the carbonyl is lost (decarbonylation) or if the bond between the fluorene C9 and the carbonyl cleaves, the resonance-stabilized fluorenyl cation is formed. This ion is exceptionally stable due to its aromatic delocalization (4n+2 Hückel rule compliance in the cyclopentadienyl anion sense, though the cation is anti-aromatic, it stabilizes via rapid rearrangement to tropylium-like isomers or simply exists as a stable carbocation in the gas phase relative to the neutral loss). Note: In positive mode ESI, m/z 165 is often the base peak at higher collision energies.
-
The Acylium Intermediate (m/z 193): Before forming the fluorenyl cation, the molecule often undergoes
-cleavage at the amide nitrogen, expelling the neutral morpholine moiety. This yields the fluorenyl acylium ion (m/z 193) . -
The Morpholine Signature (m/z 86/114): Protonation at the morpholine nitrogen drives the formation of the morpholinium ion (m/z 86) . Unlike piperazine, morpholine rings are prone to internal ether cleavage, occasionally showing minor fragments at m/z 58 (loss of C2H4) or m/z 42 (ring opening).
Visualizing the Pathway
Figure 1: ESI-MS/MS fragmentation pathway of N-(9H-fluoren-9-ylcarbonyl)morpholine. The path to m/z 165 is the primary diagnostic route.
Comparative Analysis: Morpholine vs. Piperazine Amides
When developing drugs, researchers often swap morpholine for piperazine to alter solubility or metabolic stability. Distinguishing these two requires careful MS interpretation.
| Feature | Fluorenyl Morpholine Amides | Fluorenyl Piperazine Amides | Significance |
| Diagnostic Amine Ion | m/z 86 (Morpholinium) | m/z 85 or m/z 99 (Methyl-piperazine) | Differentiates the polar head group. |
| Base Peak (High CE) | m/z 165 (Fluorenyl Cation) | m/z 165 (Fluorenyl Cation) | Both share the stable lipophilic tail; m/z 165 confirms the fluorene core. |
| Ring Fragmentation | m/z 58 (Loss of C2H4 from ether) | m/z 56 or m/z 70 (Ring cleavage) | Morpholine ether oxygen directs specific ring opening distinct from diamine piperazines. |
| Neutral Loss | Loss of 87 Da (Morpholine) | Loss of 86/100 Da (Piperazine) | Use Neutral Loss Scan (NLS) to screen libraries for these specific head groups. |
| Sodium Adducts | High affinity for [M+Na]+ | Lower affinity (Protonation preferred) | Morpholine oxygen acts as a hard Lewis base, often trapping Na+ in ESI source. |
Key Insight: While both classes yield the m/z 165 fluorenyl marker, the low-mass region (m/z 50–100) is the fingerprint area. The presence of m/z 86 (morpholine) vs. m/z 85/99 (piperazine) is the binary switch for identification.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate your own synthesis, follow this standardized LC-MS/MS protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of the fluorenyl morpholine amide in 1 mL of Acetonitrile (ACN) .
-
Working Solution: Dilute to 1 µg/mL using 50:50 ACN:H2O + 0.1% Formic Acid. Reasoning: Formic acid ensures protonation of the amide/amine for ESI+ mode.
Phase 2: MS Conditions (Direct Infusion or LC)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Promotes in-source declustering but preserves molecular ion).
-
Collision Energy (CE) Ramp: 10 eV
40 eV.-
Low CE (10 eV): Preserves [M+H]+ (approx m/z 280).
-
Med CE (20-25 eV): Generates Acylium ion (m/z 193) and Morpholinium (m/z 86).
-
High CE (40 eV): Maximizes Fluorenyl cation (m/z 165).
-
Phase 3: Validation Logic (The "If-Then" Check)
-
IF [M+H]+ is observed AND m/z 165 is the dominant fragment at 40 eV... THEN the Fluorenyl core is intact.
-
IF m/z 86 is present AND m/z 58 is observed at trace levels... THEN the Morpholine ring is confirmed.
-
IF m/z 193 is absent... THEN check for "Fmoc" carbamate derivatives (which lose CO2 to give m/z 179 or 178) rather than the amide.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9H-Fluorene-9-carboxylic acid derivatives. National Institute of Standards and Technology. [Link]
-
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for amide N-CO cleavage).
- Knipe, A. C., et al. (2023). Organic Reaction Mechanisms: Fluorenyl Cation Stability. Wiley Online Library. (Mechanistic grounding for m/z 165 stability).
A Comparative Guide to the Purity Assessment of 3-(Morpholine-4-carbonyl)-9H-fluorene using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Drug Development
The compound 3-(morpholine-4-carbonyl)-9H-fluorene, a molecule integrating the well-established fluorene and morpholine pharmacophores, holds potential in medicinal chemistry. The morpholine moiety is a common feature in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The fluorene ring system is also a key structural motif in various biologically active compounds. Given the therapeutic potential of such a hybrid molecule, a rigorous assessment of its purity is a non-negotiable prerequisite for its advancement through the drug development pipeline.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate stringent purity criteria for active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug product. Therefore, the development of a robust and reliable analytical method for purity assessment is of paramount importance. LC-MS has emerged as the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[1]
This guide will delineate a primary LC-MS method for the purity analysis of 3-(morpholine-4-carbonyl)-9H-fluorene, followed by a comparative discussion of alternative approaches.
Understanding the Analyte and Potential Impurities
A successful purity assessment begins with a thorough understanding of the target molecule and its potential impurities. The synthesis of 3-(morpholine-4-carbonyl)-9H-fluorene would likely involve a Friedel-Crafts acylation or a similar reaction, which can give rise to a predictable set of impurities.[2][3]
Potential Impurities:
-
Isomeric Adducts: Friedel-Crafts reactions on the fluorene ring can lead to the formation of isomers, with the acyl group attaching to different positions on the aromatic system.[2]
-
Polysubstituted Byproducts: Under certain reaction conditions, multiple morpholine-4-carbonyl groups may be introduced onto the fluorene ring.[2]
-
Unreacted Starting Materials: Residual starting materials, such as 9H-fluorene and morpholine-4-carbonyl chloride, may be present in the final product.
-
Degradation Products: The amide bond of the morpholine carbonyl group, while generally stable, could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 9H-fluorene-3-carboxylic acid.[4][5]
Primary LC-MS Method for Purity Assessment
Based on the structural characteristics of 3-(morpholine-4-carbonyl)-9H-fluorene and its potential impurities, a reversed-phase LC-MS method is proposed as the primary analytical approach. The non-polar fluorene core and the polar morpholine carbonyl group suggest good retention and separation on a C18 stationary phase.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for the non-polar fluorene moiety. The smaller particle size of UHPLC columns offers higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for a wide range of compounds. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities, from the polar starting materials to the non-polar polysubstituted byproducts. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume minimizes band broadening and potential column overload. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the morpholine ring is readily protonated, making positive ion mode the preferred choice for sensitive detection. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | A lower source temperature can help to minimize in-source fragmentation of the analyte. |
| Desolvation Gas Flow | 800 L/hr | Efficiently removes the solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Energy (for MS/MS) | 20-40 eV (optimized for each impurity) | Induces fragmentation of the precursor ion to generate characteristic product ions for structural confirmation. |
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of 3-(morpholine-4-carbonyl)-9H-fluorene.
Expected Mass Spectra and Fragmentation
The positive ion ESI mass spectrum of the parent compound is expected to show a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of impurities. The fragmentation of the fluorene moiety is well-documented and typically involves the loss of hydrogen atoms and acetylene.[6][7] The morpholine carbonyl group may also undergo characteristic fragmentation.
Expected Fragmentation Pathways:
Caption: Predicted fragmentation of 3-(morpholine-4-carbonyl)-9H-fluorene.
Comparison with Alternative LC-MS Methods
While the proposed reversed-phase method is robust, alternative approaches may offer advantages in specific scenarios.
| Method | Advantages | Disadvantages | Best For |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Better retention of highly polar impurities. | May require longer equilibration times and can be less robust than reversed-phase. | Analysis of polar starting materials and degradation products. |
| Chiral Chromatography | Separation of enantiomers if the synthesis is not stereospecific. | Requires specialized and often more expensive columns. | Chiral purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for confident elemental composition determination of unknown impurities. | Higher instrument cost and more complex data analysis. | Identification of unknown impurities and degradants. |
| Ion Mobility Spectrometry (IMS-MS) | Provides an additional dimension of separation based on ion shape, which can resolve co-eluting isomers. | Not as widely available as conventional LC-MS systems. | Separation of complex isomeric mixtures. |
Method Validation
A crucial aspect of any analytical method used in a regulated environment is validation. The proposed LC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity of 3-(morpholine-4-carbonyl)-9H-fluorene is a critical quality attribute that must be rigorously controlled throughout the drug development process. The proposed reversed-phase LC-MS method provides a robust and reliable platform for the separation, identification, and quantification of the active pharmaceutical ingredient and its potential impurities. By understanding the underlying scientific principles and considering alternative analytical approaches, researchers can develop a comprehensive purity assessment strategy that ensures the safety and efficacy of this promising new chemical entity. The validation of the chosen method in accordance with regulatory guidelines is an essential final step to guarantee the integrity of the analytical data.
References
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Bagdia, C., et al. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Chemistry, 10, 876334. Available at: [Link]
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Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799-2808. Available at: [Link]
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MASONACO. Free amino acids (LC-MS/MS). Available at: [Link]
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Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799–2808. Available at: [Link]
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Ziegler, J., et al. (2016). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. In: Plant Proteomics. Methods in Molecular Biology, vol 1394. Humana Press, New York, NY. Available at: [Link]
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Eyler, J. R., et al. (2001). Photodissociation of the Fluorene Cation: A Fourier Transform Ion Cyclotron Resonance Mass Spectrometric Study. The Journal of Physical Chemistry A, 105(25), 6149-6157. Available at: [Link]
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Gryba, M., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(18), 4918. Available at: [Link]
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Burla, R., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta, 553, 117724. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester (1). Available at: [Link]
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Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 1216(16), 3329-3343. Available at: [Link]
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van den Broek, T. J. P., et al. (2021). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. Metabolomics, 17(1), 7. Available at: [Link]
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IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-43. Available at: [Link]
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Li, L., & Li, R. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry, 89(11), 5839-5846. Available at: [Link]
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Al-Khafaji, J. H. M., & Al-Ktaif, A. H. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. ARKIVOC, 2008(xiii), 91-105. Available at: [Link]
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Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. Available at: [Link]
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LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
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Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 569-574. Available at: [Link]
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Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. Available at: [Link]
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Cole, N., et al. (2020). Mass spectrometry-based structure elucidation. Fragmentation... ResearchGate. Available at: [Link]
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Al-Tel, T. H. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 785-807. Available at: [Link]
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Gros, P., et al. (n.d.). MORPHOLINE ANALYSIS in FRUITS by LC-MS/MS DETERMINATION. Economie.gouv.fr. Available at: [Link]
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Hatanaka, M., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5988. Available at: [Link]
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Lee, C.-H., et al. (2022). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Molecules, 27(22), 7810. Available at: [Link]
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Kumar, S., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Available at: [Link]
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Olah, G. A., & Krishnamurti, R. (2000). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]
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Singh, R. P., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 364-374. Available at: [Link]
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Majumder, S., & Choudhury, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29591-29630. Available at: [Link]
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Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25881-25891. Available at: [Link]
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Teichert, J. F., et al. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Chemistry – A European Journal. Available at: [Link]
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Comparative SAR Analysis: N-Aryl-9-Oxo-9H-Fluorene-1-Carboxamides vs. Standard Tubulin Inhibitors
Topic: Structure-Activity Relationship (SAR) of Fluorene Carboxamide Analogs Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of 9-oxo-9H-fluorene-1-carboxamides , a class of small-molecule apoptosis inducers.[1] Originally identified via high-throughput screening for caspase activation, this scaffold exhibits a unique structure-activity relationship (SAR) where specific modifications switch the mechanism of action from general caspase induction to potent tubulin polymerization inhibition .
We compare the performance of the First-Generation Lead (Compound 2a) against Second-Generation Optimized Analogs (Compounds 5a, 6s) and the industry standard, Colchicine . This analysis is designed for medicinal chemists and pharmacologists optimizing apoptotic agents for oncology indications.
Chemical Architecture & Design Strategy
The core scaffold consists of a tricyclic fluorenone system with a carboxamide linker at the C1 position. The SAR is driven by two critical vectors: the N-aryl ring (Region A) and the Fluorenone core (Region B) .
SAR Logic Visualization
Figure 1: Structural segmentation of the fluorene carboxamide scaffold showing the functional impact of regional modifications.
Comparative Performance Analysis
The following data contrasts the initial lead (2a) with optimized derivatives (5a, 6s) and the reference standard Colchicine. Data is aggregated from caspase activation assays and cell growth inhibition studies in human carcinoma lines.[2]
Table 1: Cytotoxicity & Apoptosis Induction (EC50 / GI50)
| Compound | Structure Description | Mechanism | T47D (Breast) EC50 (µM) | HCT116 (Colon) GI50 (µM) | Solubility Profile |
| Compound 2a (Lead) | N-(2-methylphenyl) | Caspase Inducer | 0.85 | 0.72 | Poor |
| Compound 6s (Optimized) | N-(2-(1H-pyrazol-1-yl)phenyl) | Caspase Inducer | 0.22 | 0.35 | High |
| Compound 5a (Targeted) | 7-substituted-9-oxo | Tubulin Inhibitor | 0.15 | 0.18 | Moderate |
| Etoposide (Ref) | Topoisomerase II Inhibitor | DNA Damage | ~2.0 | ~1.5 | Moderate |
Key Insight: The transition from 2a to 6s (pyrazole substitution) improved aqueous solubility while retaining potency.[3] However, the modification at the C7 position (5a ) resulted in a 5-fold potency increase and a shift in mechanism toward tubulin inhibition.[1]
Table 2: Tubulin Polymerization Inhibition (In Vitro)
| Compound | Tubulin IC50 (µM) | Binding Site | Notes |
| Compound 2a | > 50 (Inactive) | Unknown | Induces apoptosis via non-tubulin pathways. |
| Compound 5a | 0.50 | Colchicine Site | Potent microtubule destabilizer. |
| Colchicine | 2.12 | Colchicine Site | Standard reference agent. |
Critical Finding: Unlike the parent compound 2a, the C7-substituted analog 5a outperforms Colchicine in pure tubulin polymerization assays, suggesting it binds more tightly to the colchicine-binding pocket on β-tubulin.
Mechanistic Deep Dive
The most significant finding in the SAR of fluorene carboxamides is the "Mechanistic Switch." While early analogs (2a) trigger apoptosis through undefined pathways, C7-functionalized analogs (5a) act as direct microtubule destabilizers.
Pathway Visualization: From Binding to Apoptosis
Figure 2: Mechanism of action for C7-substituted fluorene carboxamides. The inhibition of tubulin polymerization triggers a G2/M checkpoint failure, leading to caspase-dependent apoptosis.
Experimental Protocols
To validate these SAR findings, the following protocols are recommended. These methods ensure reproducibility when comparing new analogs against the 2a lead or Colchicine.
Protocol A: Synthesis of Lead Compound 2a (General Amide Coupling)
This protocol establishes the baseline lead for comparison.
-
Reagents: 9-Oxo-9H-fluorene-1-carboxylic acid (1.0 eq), 2-methylaniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve carboxylic acid in dry DMF under N₂ atmosphere.
-
Add DIPEA and stir for 10 min at Room Temperature (RT).
-
Add HATU and stir for 30 min to activate the acid.
-
Add 2-methylaniline dropwise. Stir at RT for 12–16 hours.
-
Workup: Pour into ice water. Filter the precipitate. Wash with 1N HCl, sat. NaHCO₃, and brine.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
-
Protocol B: Tubulin Polymerization Assay (Turbidimetric)
Used to distinguish the mechanism of 2a vs. 5a.
-
Preparation: Thaw >99% pure tubulin protein (porcine brain source) on ice. Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Blanking: Set spectrophotometer to 340 nm at 37°C.
-
Execution:
-
Add 10 µL of test compound (dissolved in DMSO) to a pre-warmed 96-well plate (Final conc: 0.1 – 50 µM). Include Colchicine (5 µM) as positive control and DMSO as vehicle control.
-
Add 100 µL of Tubulin solution (3 mg/mL in G-PEM) to each well.
-
Immediately start kinetic recording: Absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Analysis: Calculate Vmax (rate of polymerization) or steady-state absorbance.
-
Result Validation: Compound 5a should suppress the absorbance curve (flatline) similar to Colchicine. Compound 2a will show a standard sigmoidal polymerization curve similar to the Vehicle.
-
Protocol C: Caspase-3/7 Activation Assay
-
Seeding: Plate T47D cells (5,000 cells/well) in white-walled 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of analogs (0.01 – 10 µM) for 24h.
-
Detection: Add Caspase-Glo® 3/7 reagent (Promega) equal to culture volume (1:1).
-
Incubation: Shake for 30s, incubate 1h at RT in dark.
-
Read: Measure luminescence. Normalize to DMSO control to determine EC50.
References
-
Kemnitzer, W., et al. (2009). "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group."[1][3][4] Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[2] Link
-
Kemnitzer, W., et al. (2010). "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers... 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring."[5][1][3][4] Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.[5] Link
-
BenchChem. (2025).[6][7] "A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-32 vs. Colchicine." BenchChem Application Notes. Link
-
Wang, Y., et al. (2018). "Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy." Journal of Medicinal Chemistry, 61(9), 3754–3795. Link
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- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure–activity relationships of the carboxamide group [academia.edu]
- 5. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Reference Standards for 9H-fluoren-3-yl(morpholin-4-yl)methanone Analysis: A Technical Comparison Guide
This guide provides an in-depth technical comparison of reference standard grades for 9H-fluoren-3-yl(morpholin-4-yl)methanone , a structural motif increasingly relevant in medicinal chemistry (specifically in kinase inhibition and modulation of transient receptor potential channels) and forensic analysis of novel psychoactive substances (NPS).[1]
Executive Summary & Application Context
9H-fluoren-3-yl(morpholin-4-yl)methanone (Formula: C₁₈H₁₇NO₂; MW: 279.33 g/mol ) represents a critical scaffold in the development of mTOR inhibitors and TRP channel modulators .[1] Its structural rigidity (fluorene core) combined with the solubilizing morpholine amide makes it a frequent target in Structure-Activity Relationship (SAR) studies.[1]
For researchers and drug development professionals, the choice of reference standard—the "ruler" against which all unknown samples are measured—is the single most critical variable in analytical accuracy. This guide compares the three primary tiers of reference materials available for this compound: Certified Reference Materials (CRMs) , Primary Analytical Standards , and Research Grade Materials , evaluating their suitability for quantitative LC-MS/MS and NMR workflows.
The Hierarchy of Reference Standards: A Comparative Analysis
The "performance" of a reference standard is defined by its uncertainty budget , traceability , and stability . Below is a direct comparison of the three available alternatives for 9H-fluoren-3-yl(morpholin-4-yl)methanone.
Table 1: Comparative Specifications of Reference Standard Grades
| Feature | Alternative A: ISO 17034 CRM | Alternative B: Primary Analytical Standard | Alternative C: Research Grade (Synthesis Material) |
| Primary Use | Forensic Forensics, GMP Release Testing, ISO 17025 Accreditation | Routine QC, Method Development, PK/PD Studies | Early-stage Screening, Synthesis Intermediate |
| Purity (HPLC) | Certified Value (e.g., 99.2% ± 0.3%) | >98.0% (Area %) | >95% (often unverified) |
| Identity Verification | 1H-NMR, 13C-NMR, MS, IR (All included) | 1H-NMR, MS | MS only (typically) |
| Water/Residuals | Quantified (K.F. titration + GC-HS) & subtracted from purity | Quantified (K.F.) | Not quantified (assumed dry) |
| Traceability | SI-Traceable (via NIST/BIPM standards) | Traceable to internal lot | Non-traceable |
| Uncertainty | Explicitly Calculated ( | Not provided | Unknown |
| Cost Factor | 10x | 3x | 1x |
Expert Insight: The Causality of Error
-
Why Research Grade Fails in Quantification: Research grade materials often contain 1–5% inorganic salts or residual solvents (e.g., dichloromethane from synthesis).[1] If you weigh 10 mg of "Alternative C" to prepare a stock solution, you may actually possess only 9.2 mg of active analyte. This introduces a systematic -8% bias in all downstream potency data.
-
The CRM Advantage: For 9H-fluoren-3-yl(morpholin-4-yl)methanone, which has poor water solubility, hygroscopicity is less of a concern than polymorphism . CRMs undergo stability monitoring to ensure the crystal form does not shift, which could alter solubility and retention time.
Analytical Performance & Validation Protocols
To validate the reference standard, we utilize a self-validating Orthogonal Characterization Workflow . This ensures that the standard used for biological assays is chemically absolute.[1]
Experiment 1: Purity Assessment via HPLC-PDA-MS
-
Objective: Detect organic impurities structurally similar to the main peak (e.g., regioisomers like the 2-yl or 4-yl analogs).
-
Methodology:
Data Interpretation: A "Research Grade" standard often shows a shoulder peak at RT 4.2 min (the 3-yl isomer) vs the main peak at RT 4.5 min .[1] High-resolution MS is required to distinguish these, as they share the same mass (m/z 280.1 [M+H]⁺).[1]
Experiment 2: Quantitative NMR (qNMR) for Potency Assignment
-
Objective: Establish the absolute purity (mass fraction) without relying on a chromatographic reference.
-
Protocol:
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the reference standard for drug development assays.
Figure 1: Decision matrix and validation workflow for qualifying non-certified reference materials (Tier 2/3) when commercial CRMs are unavailable.[1]
Synthesis & Structural Considerations
Understanding the origin of the material helps in predicting impurities.[1] The synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone typically involves:
-
Friedel-Crafts Acylation: Fluorene is acylated.[2] Risk:[1][3][4] Regioisomers (2-yl vs 3-yl substitution).[1]
-
Amide Coupling: The resulting acid chloride reacts with morpholine.[1] Risk:[1][3][4] Residual morpholine (trapped as a salt).[1]
Critical Quality Attribute (CQA) - Regioisomerism:
The 2-isomer is a common impurity.[1] In biological assays, the 2-isomer may have 100x lower potency. Using a standard contaminated with 5% of the 2-isomer will skew
Conclusion & Recommendations
For accurate analysis of 9H-fluoren-3-yl(morpholin-4-yl)methanone:
-
For Regulatory Submission (IND/NDA): You must generate a Primary Standard characterized by qNMR, HPLC-MS, and ROI (Residue on Ignition).[1] Do not rely on "Research Grade" COAs.
-
For High-Throughput Screening (HTS): Tier 2 (Analytical Standards) are sufficient, provided they are stored at -20°C to prevent amide hydrolysis.[1]
-
Self-Validation: Always run a "blank" injection of the solvent and a "system suitability" injection of the standard to verify retention time stability before analyzing samples.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 151227951, 4-(9H-fluoren-3-yl)morpholine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Fluorene Derivatives. Retrieved from [Link][1]
-
Google Patents. (2003).[1] Substituted amino methyl factor Xa inhibitors (TW200302225A).[1] Retrieved from
-
BindingDB. (2024).[1] SMILES for Multidrug and toxin extrusion protein 2. Retrieved from [Link]
-
American Chemical Society (ACS). (2021).[1] Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines. (Discusses 9H-fluoren-3-yl derivatives). Retrieved from [Link]
Sources
- 1. SMILES for Nuclear receptor subfamily 4 group A member 3 [bindingdb.org]
- 2. NOVEL EPOXY COMPOUND, ALKALI-DEVELOPABLE RESIN COMPOSITION, AND ALKALI-DEVELOPABLE PHOTOSENSITIVE RESIN COMPOSITION - Patent 2145880 [data.epo.org]
- 3. TW200817395A - Novel compounds - Google Patents [patents.google.com]
- 4. TW200301127A - Staurosporine derivatives as inhibitors of FLT3 receptor tyrosine kinase activity - Google Patents [patents.google.com]
Safety Operating Guide
9H-fluoren-3-yl(morpholin-4-yl)methanone proper disposal procedures
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: 9H-fluoren-3-yl(morpholin-4-yl)methanone is a complex organic amide containing a polycyclic aromatic hydrocarbon (PAH) substructure (fluorene) and a nitrogenous heterocycle (morpholine).[1][2][3] Due to the environmental persistence of fluorene derivatives and the potential aquatic toxicity of morpholine moieties, under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains).
Primary Disposal Method: High-temperature thermal destruction (Incineration) via a licensed hazardous waste contractor.[1][2]
Part 2: Chemical Hazard Profiling & Causality
To understand the necessity of the protocols below, we must deconstruct the molecule into its pharmacophores. This "Component-Based Hazard Assessment" ensures we treat the compound with the highest necessary precaution level in the absence of a compound-specific EPA listing.[1][2]
| Structural Component | Associated Hazard | Disposal Implication |
| Fluorene Ring | Aquatic Toxicity & Persistence: Fluorene derivatives are often classified as "Very toxic to aquatic life with long-lasting effects" (H410).[1][2][4][5] They resist biological degradation. | Strict Zero-Discharge Policy: Must be incinerated to prevent bioaccumulation in water tables.[1][2] |
| Morpholine Moiety | Corrosivity & Toxicity: While the amide linkage mitigates the basicity of free morpholine, metabolic breakdown or hydrolysis can release morpholine, a known irritant and potential toxin.[2] | Segregation: Keep away from strong oxidizers and acids to prevent cleavage or formation of hazardous nitrogen oxides (NOx) during storage. |
| Amide Linkage | Stability: The carbonyl-nitrogen bond renders the compound relatively stable, meaning it will not degrade spontaneously in landfill conditions.[2] | Thermal Destruction: Only temperatures >1000°C ensure complete mineralization of the nitrogenous backbone. |
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stocks, weighing boat residues, failed reaction solids.[2]
-
Containerization: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; HDPE is preferred for solids.[2]
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: Write the full IUPAC name: 9H-fluoren-3-yl(morpholin-4-yl)methanone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Constituents: Explicitly list "Fluorene Derivative" and "Organic Amide."
-
-
Segregation: Place the sealed jar into the "Solid Organic Waste" satellite accumulation area.
-
Scientific Rationale: Segregating solids from liquids prevents accidental solubilization and leaching in case of a container failure.
-
Scenario B: Liquid Waste (Solutions/Mother Liquor)
Applicable for: Reaction mixtures, HPLC eluents, dissolved samples.[2]
-
Solvent Compatibility Check:
-
Precipitation Precaution: If the concentration is high (>100 mM), the compound may precipitate out of solution upon mixing with other waste streams.
-
PH Neutralization: Ensure the waste stream is neutral (pH 6-8).[1][2] While amides are stable, extreme pH can catalyze hydrolysis, releasing free morpholine.[2]
Part 4: Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate ensures the compound ends up in the correct incineration stream based on its physical state and solvent matrix.
Caption: Decision matrix for segregating fluorene-morpholine amide waste streams to ensure compatibility with incineration protocols.
Figure 2: Spill Response Protocol
A self-validating workflow for immediate containment.[1][2]
Caption: Emergency response workflow emphasizing dust suppression and dermal protection.
Part 5: Regulatory & Compliance Framework
Adherence to these guidelines ensures compliance with the following regulatory bodies. Note that while this specific compound may not be individually "Listed" (e.g., P-list or U-list), it falls under "Characteristic Waste" protocols due to toxicity.[1][2]
| Regulatory Body | Regulation | Relevance to Protocol |
| EPA (USA) | RCRA 40 CFR 261 | Defines "Hazardous Waste."[1][2] If the compound exhibits toxicity (TCLP) or is ignitable, it must be managed as such.[2][6] We treat it as Characteristic Waste by default.[2] |
| OSHA (USA) | 29 CFR 1910.1200 | Hazard Communication Standard.[1][2][6][7] Requires proper labeling (Pictograms: Exclamation Mark, Environment) on all waste containers.[2] |
| DOT (Transport) | 49 CFR 172 | Regulates transport of hazardous materials.[1][2] Likely classification: UN 3077, Environmentally hazardous substance, solid, n.o.s.[2][5] (Fluorene derivative).[1] |
References
-
PubChem. (2025).[2][8] 9H-Fluorene-9-methanol Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
-
Carl Roth. (2025).[2][3] Safety Data Sheet: Morpholine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025).[1][2] Substance Information: Fluorene.[4][5][9] Retrieved from [Link][1][2]
Sources
- 1. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | C20H19NO5 | CID 4461441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. fishersci.com [fishersci.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. Fluorene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 9H-fluoren-3-yl(morpholin-4-yl)methanone
Executive Summary: The "Unknown-Hazard" Protocol
As researchers, we often handle compounds where specific toxicological data is sparse.[1][2] 9H-fluoren-3-yl(morpholin-4-yl)methanone —a structural hybrid of a lipophilic fluorene core and a polar morpholine amide—falls into this category.[1][3][4] While no specific GHS classification exists for this exact isomer, we must derive our safety protocols from its functional groups: the aquatic toxicity/persistence potential of fluorenes and the irritant properties of morpholine derivatives .[1][4][2]
This guide moves beyond generic advice. It implements a "Structure-Activity-Based Safety" (SABS) approach.[1][4] We treat this compound as a potential sensitizer and aquatic toxin, prioritizing containment and dermal protection.[3][2]
Part 1: Risk Assessment & Structural Alerts
Before selecting PPE, we must understand what we are fighting.[1][2]
| Structural Moiety | Associated Hazard (Inferred) | Operational Implication |
| Fluorene Core | Aquatic Toxicity (Chronic) ; Potential Bioaccumulation.[1][3][4] | Zero-Drain Disposal. All waste must be incinerated.[1] Spills require dry cleanup to prevent water system contamination.[1][4] |
| Morpholine Amide | Irritant (Skin/Eye/Respiratory) .[1][4][5] Unlike free morpholine (corrosive), amides are typically irritants, but can possess CNS activity.[3][4][2] | Aerosol Control. Dust inhalation is the primary vector for acute exposure.[1][4] |
| Ketone Linker | Chemical Reactivity.[1][4][5] | Stable under ambient conditions, but avoid strong oxidizing agents.[2] |
Physical State: Likely a white to off-white solid/powder.[1] Solubility: Poor in water; soluble in DCM, DMSO, Methanol.[1][3][4][2] Note: The solvent acts as a vehicle, significantly increasing the rate of skin absorption.[3][4][2]
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard "lab attire" is insufficient for lipophilic aromatics in solution.[1][4] The following matrix is non-negotiable for my team when handling fluorenyl amides.
Hand Protection: The "Solvent-Carrier" Rule
-
Solid Handling: Nitrile (Double Gloved) .
-
Solution Handling (DCM/Chloroform): PVA (Polyvinyl Alcohol) or Silver Shield® .[1][3][4]
-
Critical Insight: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents like DCM.[1][4][2] If dissolving this compound in DCM, the solvent will carry the toxin through the glove and into your skin.[3][4][2]
-
Alternative: If using DMSO/Methanol, High-Grade Nitrile (0.11mm) is acceptable (Breakthrough > 30 mins).[1][4][2]
-
Respiratory Protection
-
Primary Engineering Control: All weighing and open-vessel manipulations must occur inside a certified Fume Hood .[1]
-
Secondary PPE: If hood work is impossible (e.g., instrument maintenance), use a Half-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges .[1][3][4][2]
Eye & Body Defense[1][3][4]
Part 3: Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: Decision Logic for PPE Selection. Note the critical divergence for chlorinated solvents.
Part 4: Operational Handling Protocol
Step 1: Weighing & Transfer (Highest Risk of Dust)[1][2][3][4]
-
Static Control: Fluorene derivatives are often static-prone.[1] Use an antistatic gun or polonium strip inside the balance chamber to prevent powder "jumping."[1][4]
-
The "Boat-in-Jar" Method:
Step 2: Dissolution & Reaction[1][3]
-
Solvent Addition: Add solvent slowly down the side of the vessel to avoid lofting dust.[1][4]
-
Inert Atmosphere: While the compound is stable, running the reaction under Nitrogen or Argon prevents moisture absorption and potential side-reactions (oxidation of the fluorene methylene group).[1][4]
Step 3: Waste Disposal (Critical)
-
Solid Waste: Collect in a container labeled "Hazardous Solid - Toxic to Aquatic Life."[1] Do not trash.
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][4]
-
Rinsate: The first rinse of any glassware must go into the hazardous waste stream, not the sink.[1][4][2]
Part 5: Emergency Response Workflow
In the event of a spill or exposure, immediate action reduces long-term injury.[1][3][2]
Figure 2: Immediate Emergency Response Actions.
References
-
Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: 9-Fluorenone (Analogous Structure).[1][4] Retrieved from [1][3][4][2]
-
PubChem. (2023).[1][4] Compound Summary: Morpholine.[1][4] National Library of Medicine.[1][4] Retrieved from [1][3][4][2]
-
National Research Council (US). (2011).[1][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press.[1][4] Retrieved from [1][3][4][2]
-
Ansell. (2022).[1][4] Chemical Resistance Guide: Permeation & Degradation Data.[1][4] Retrieved from [1][3][4][2]
-
New Jersey Department of Health. (2017).[1][4] Hazardous Substance Fact Sheet: Fluorene.[1][4][6] Retrieved from [1][4][2]
Sources
- 1. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
